Product packaging for Methylenetanshinquinone(Cat. No.:CAS No. 67656-29-5)

Methylenetanshinquinone

Cat. No.: B1206794
CAS No.: 67656-29-5
M. Wt: 278.3 g/mol
InChI Key: QDFFAXSMLUUJSG-UHFFFAOYSA-N
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Description

Methylenetanshinquinone has been reported in Salvia miltiorrhiza, Salvia paramiltiorrhiza, and Salvia trijuga with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14O3 B1206794 Methylenetanshinquinone CAS No. 67656-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h6-8H,1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFAXSMLUUJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987017
Record name 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67656-29-5
Record name Methylenetanshinquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067656295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-6-methylidene-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methylenetanshinquinone: Discovery and Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a naturally occurring diterpenoid quinone, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, natural sources, and biosynthesis of this compound. It is designed to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways and workflows to facilitate a deeper understanding of this compound.

Discovery and Initial Characterization

While the exact first isolation and characterization of this compound is not definitively cited in readily available literature, its presence as a constituent of various Salvia species has been established through numerous phytochemical studies. It is one of many tanshinone compounds identified from these medicinal plants. The elucidation of its structure was accomplished through spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Chemical Profile:

PropertyValue
Molecular Formula C₁₈H₁₄O₃
Molecular Weight 278.3 g/mol
IUPAC Name 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
CAS Number 67656-29-5

Natural Sources and Biosynthesis

This compound is primarily found in the roots of several species of the Salvia genus, which is a part of the Lamiaceae family. These plants, particularly Salvia miltiorrhiza, have a long history of use in traditional Chinese medicine.

Primary Natural Sources

The principal plant sources of this compound are:

  • Salvia miltiorrhiza Bunge (Danshen): This is the most well-known and extensively studied source of this compound and other tanshinones. It is a perennial plant native to China and Japan, and its roots are a common ingredient in traditional remedies for cardiovascular and cerebrovascular conditions.

  • Salvia paramiltiorrhiza

  • Salvia trijuga

Quantitative Analysis of this compound in Salvia Species

The concentration of this compound can vary significantly between different Salvia species and even within the same species due to factors such as geographical location, cultivation conditions, and harvesting time. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique for the quantification of this compound in plant extracts.

Salvia SpeciesPlant PartThis compound Content (representative values)Reference
Salvia miltiorrhizaRootVaries, often quantified along with other tanshinones[2]
Salvia trijugaRootCan have higher Tanshinone IIA content than S. miltiorrhiza[2]
Salvia przewalskiiRootContains various tanshinones[2]
Salvia castaneaRootContains various tanshinones[2]
Salvia yunnanensisRootContains various tanshinones[2]
Biosynthesis of Tanshinones

This compound is a member of the tanshinone family, which are abietane-type diterpenoids. Their biosynthesis in Salvia miltiorrhiza is a complex process that involves multiple enzymatic steps. The pathway begins with the universal precursors for all terpenoids and proceeds through the formation of the characteristic tanshinone skeleton, which is then subject to various modifications to produce the diverse range of tanshinone compounds.

The biosynthesis can be broadly divided into three stages:

  • Formation of Isoprenoid Precursors: The pathway utilizes both the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

  • Construction of the Diterpene Skeleton: Geranylgeranyl pyrophosphate (GGPP) is synthesized from IPP and DMAPP and then cyclized to form the abietane skeleton.

  • Modification of the Skeleton: A series of oxidation, methylation, and other enzymatic reactions modify the abietane skeleton to produce various tanshinones, including this compound.

Tanshinone_Biosynthesis cluster_0 Isoprenoid Precursor Synthesis cluster_1 Diterpene Skeleton Formation cluster_2 Tanshinone Formation MVA Mevalonate Pathway IPP IPP MVA->IPP MEP Methylerythritol Phosphate Pathway MEP->IPP DMAPP DMAPP IPP->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) DMAPP->GGPP + 3x IPP Abietane Abietane Skeleton GGPP->Abietane Cyclization Tanshinones Tanshinones Abietane->Tanshinones Oxidation, Methylation, etc. This compound This compound Tanshinones->this compound

Caption: Overview of the tanshinone biosynthetic pathway.

Experimental Protocols

Extraction of Tanshinones from Salvia miltiorrhiza Roots

The following is a general protocol for the extraction of tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried and powdered roots of Salvia miltiorrhiza

  • Dichloromethane or 95% Ethanol

  • Rotary evaporator

  • Filter paper

  • Beakers and flasks

Procedure:

  • Macerate the powdered Salvia miltiorrhiza roots in dichloromethane or 95% ethanol at room temperature for 24-48 hours. The solvent-to-solid ratio is typically 10:1 (v/w).

  • Filter the mixture to separate the extract from the plant material.

  • Repeat the extraction process with the residue to ensure maximum yield.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude tanshinone extract.

Extraction_Workflow Start Powdered Salvia miltiorrhiza Roots Maceration Maceration with Dichloromethane or Ethanol Start->Maceration Filtration Filtration Maceration->Filtration Residue Plant Residue Filtration->Residue Filtrate Combined Filtrates Filtration->Filtrate Residue->Maceration Repeat Extraction Concentration Concentration via Rotary Evaporation Filtrate->Concentration End Crude Tanshinone Extract Concentration->End

Caption: General workflow for the extraction of tanshinones.

Isolation of this compound

Further purification of the crude extract is necessary to isolate this compound. This is typically achieved using chromatographic techniques.

Materials:

  • Crude tanshinone extract

  • Silica gel for column chromatography

  • Solvent system (e.g., petroleum ether-ethyl acetate gradient)

  • Thin-layer chromatography (TLC) plates

  • Fractions collector

  • HPLC system for final purification

Procedure:

  • Dissolve the crude extract in a minimal amount of a suitable solvent.

  • Load the dissolved extract onto a silica gel column packed with petroleum ether.

  • Elute the column with a gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the separation using TLC.

  • Combine fractions containing this compound based on TLC analysis.

  • Perform final purification of the combined fractions using preparative HPLC to obtain pure this compound.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, with its antiprotozoal effects being particularly notable.

Antiprotozoal Activity

Studies have shown that this compound exhibits activity against parasitic protozoa.

OrganismIC₅₀ (μM)Selectivity Index (SI)Reference
Trypanosoma brucei rhodesiense0.524.2
Plasmodium falciparum (K1 strain)6.3-

Experimental Protocol for Antiprotozoal Assays (General Overview):

  • Culturing of Parasites: Trypanosoma brucei rhodesiense bloodstream forms and the K1 chloroquine-resistant strain of Plasmodium falciparum are cultured in vitro under standard conditions.

  • Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Incubation: The parasite cultures are incubated with the different concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric assay (e.g., Alamar blue assay for T. brucei or a SYBR green I-based fluorescence assay for P. falciparum).

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite inhibition against the drug concentration.

  • Cytotoxicity Assay: To determine the selectivity index, the cytotoxicity of the compound is assessed against a mammalian cell line (e.g., L6 rat myoblast cells) using a similar protocol. The SI is calculated as the ratio of the IC₅₀ in the mammalian cell line to the IC₅₀ in the parasite.

Signaling Pathways

Currently, there is a lack of detailed published research specifically elucidating the signaling pathways modulated by this compound. Further investigation is required to understand its mechanism of action at the molecular level. The potent activity against Trypanosoma brucei rhodesiense suggests potential interference with unique metabolic or signaling pathways within the parasite.

Signaling_Pathway_Placeholder This compound This compound Target Molecular Target(s) in Parasite (Currently Unknown) This compound->Target Pathway Signaling or Metabolic Pathway (Currently Unknown) Target->Pathway Effect Parasite Death Pathway->Effect

Caption: Postulated mechanism of action for this compound.

Conclusion and Future Directions

This compound is a bioactive natural product with established antiprotozoal activity, primarily sourced from several Salvia species. While methods for its extraction and isolation are based on standard phytochemical techniques, there is a significant opportunity for further research into its specific biological mechanisms. Future studies should focus on:

  • Elucidating the molecular targets and signaling pathways affected by this compound to understand its mode of action.

  • Investigating its potential synergistic effects with other tanshinones or existing therapeutic agents.

  • Exploring its efficacy in in vivo models of parasitic diseases.

  • Optimizing extraction and purification protocols to improve yield and purity for research and potential development.

This guide provides a solid foundation for researchers to build upon as they explore the full therapeutic potential of this compound.

References

A Technical Guide to the Biosynthesis of Methylenetanshinquinone in Salvia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia, a genus comprising over 1,000 species, is a cornerstone of traditional medicine, particularly in China where the dried root of Salvia miltiorrhiza (Danshen) is used to treat cardiovascular and cerebrovascular diseases.[1][2][3] The therapeutic effects of Danshen are largely attributed to two classes of bioactive compounds: hydrophilic salvianolic acids and lipophilic diterpenoids known as tanshinones.[3][4] Among the more than 40 identified tanshinones, methylenetanshinquinone is a notable abietane-type norditerpenoid quinone.[4][5] Understanding the intricate biosynthetic pathway of these compounds is critical for their sustainable production through metabolic engineering and synthetic biology, bypassing the limitations of extraction from natural sources.[2][4] This guide provides an in-depth examination of the core biosynthetic pathway leading to this compound and related compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Section 1: The Core Biosynthesis Pathway

The biosynthesis of tanshinones is a complex, multi-stage process that begins with common terpenoid precursors and proceeds through a series of cyclizations and oxidative modifications primarily occurring in the plant's roots.[4][6] The pathway can be broadly divided into three stages: the formation of the universal C20 diterpenoid precursor, the construction of the characteristic abietane skeleton, and the subsequent modifications that create the diverse array of tanshinones.[4][7]

Stage 1: Formation of the Geranylgeranyl Diphosphate (GGPP) Precursor

All terpenoids, including tanshinones, originate from the five-carbon building blocks isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4][8] In plants, these precursors are synthesized via two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.[4][8][9] While crosstalk between the pathways exists, the MEP pathway is predominantly responsible for diterpenoid biosynthesis and thus the production of tanshinones.[3][4] The enzyme geranylgeranyl diphosphate synthase (GGPPS) then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP), which is the entry point for diterpenoid synthesis.[8][10]

GGPPSynthesis IPP Isopentenyl Diphosphate (IPP) GGPPS GGPPS IPP->GGPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPPS GGPP Geranylgeranyl Diphosphate (GGPP) GGPPS->GGPP

Figure 1: Synthesis of the C20 precursor GGPP.
Stage 2: Construction of the Miltiradiene Skeleton

The formation of the characteristic tricyclic abietane skeleton of tanshinones from the linear GGPP precursor is a pivotal two-step cyclization process catalyzed by two distinct diterpene synthases.[11]

  • Copalyl Diphosphate Synthase (CPS): The first enzyme, SmCPS1, catalyzes the protonation-initiated cyclization of GGPP to form (+)-copalyl diphosphate (CPP), a bicyclic intermediate.[11][12] This enzyme establishes the initial stereochemistry of the ring system.[13]

  • Kaurene Synthase-Like (KSL): The second enzyme, SmKSL1, mediates the subsequent intramolecular cyclization of (+)-CPP to produce the tricyclic olefin, miltiradiene.[11][12] Miltiradiene is the committed precursor for the entire family of tanshinones.[14]

Stage 3: Oxidation and Modification to Form this compound

The conversion of the hydrocarbon miltiradiene into the vast array of functionalized tanshinones is driven by a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by further modifications.[1][15]

  • From Miltiradiene to Ferruginol: The first key oxidative step is the C-12 hydroxylation of miltiradiene. This reaction is catalyzed by CYP76AH1 , a P450 enzyme that converts miltiradiene into ferruginol.[14] This step is crucial as ferruginol is a central intermediate found in Danshen and other plants.[14]

  • Further Oxidations to Miltirone: Following the formation of ferruginol, a cascade of further oxidative reactions occurs. Other members of the CYP76AH subfamily, such as SmCYP76AH3 , catalyze hydroxylations at other positions, like C-7 and C-11, leading to intermediates such as sugiol and 11-hydroxyferruginol.[1] These steps ultimately lead to the formation of the key o-quinone intermediate, miltirone .[15][16] Miltirone is considered a critical branch point from which various tanshinones are derived.

  • Final Steps to this compound: The precise enzymatic steps converting miltirone into the final tanshinone structures, including this compound, are not yet fully elucidated and are an active area of research.[17] It is proposed that miltirone undergoes further enzymatic modifications, including heterocyclization likely catalyzed by the CYP71D subfamily, to form the characteristic furan or lactone rings.[7][12] this compound is believed to be formed from a late-stage intermediate in this cascade.

Tanshinone_Pathway cluster_products GGPP GGPP SmCPS1 SmCPS1 GGPP->SmCPS1 CPP (+)-CPP SmKSL1 SmKSL1 CPP->SmKSL1 Miltiradiene Miltiradiene CYP76AH1 CYP76AH1 Miltiradiene->CYP76AH1 Ferruginol Ferruginol CYP_others CYP76AHs CYP76AKs Ferruginol->CYP_others Miltirone Miltirone Final_enzymes Proposed Enzymes (e.g., CYP71Ds) Miltirone->Final_enzymes This compound This compound Cryptotanshinone Cryptotanshinone TanshinoneI Tanshinone I Cryptotanshinone->TanshinoneI TanshinoneIIA Tanshinone IIA Cryptotanshinone->TanshinoneIIA SmCPS1->CPP SmKSL1->Miltiradiene CYP76AH1->Ferruginol CYP_others->Miltirone branch_point Final_enzymes->branch_point branch_point->this compound branch_point->Cryptotanshinone

Figure 2: Core biosynthesis pathway from GGPP to major tanshinones.

Section 2: Quantitative Analysis of the Pathway

Quantitative data provides crucial insights into pathway flux, enzyme efficiency, and regulatory control. The following tables summarize key quantitative findings from studies on tanshinone biosynthesis.

Table 1: Heterologous Production and Enzyme Efficiency

Enzyme/Product Host System Finding Reference
Ferruginol Saccharomyces cerevisiae Production of 10.5 mg/L achieved by expressing SmCPS1, SmKSL1, and CYP76AH1. [14]
SprCYP76AH3-02 Yeast Microsomes 10.67-fold higher production of 11-hydroxy ferruginol compared to SmCYP76AH3. [18]
SprCYP76AH3-02 Yeast Microsomes 6.31-fold higher production of 11-hydroxysugiol compared to SmCYP76AH3. [18]

| Various CYP76AHs | Yeast Microsomes | All 15 tested CYP76AH proteins from different Salvia species catalyzed miltiradiene to ferruginol, but with varying efficiencies. |[1] |

Table 2: Gene Expression Regulation by Transcription Factor SmMYB98

Gene System Fold Change (Overexpression vs. Control) Reference
SmDXS2 S. miltiorrhiza Hairy Roots 4.5-fold increase [10]
SmCPS1 S. miltiorrhiza Hairy Roots 4.8-fold increase [10]
SmGGPPS1 S. miltiorrhiza Hairy Roots >2.0-fold increase [10]
SmKSL1 S. miltiorrhiza Hairy Roots >2.0-fold increase [10]

| SmCYP76AH1 | S. miltiorrhiza Hairy Roots | >2.0-fold increase |[10] |

Section 3: Key Experimental Protocols

The elucidation of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 3.1: Cloning of Pathway Genes from Salvia

This protocol describes the amplification of a full-length candidate gene (e.g., a CYP450) from Salvia cDNA for subsequent functional characterization.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. miltiorrhiza roots, where tanshinone biosynthesis is most active.[10] First-strand cDNA is then synthesized using a reverse transcriptase kit.

  • Primer Design: Gene-specific primers are designed based on available transcriptome or genome sequence data to amplify the full-length coding sequence (CDS).

  • PCR Amplification: The full-length cDNA is amplified using a high-fidelity DNA polymerase, such as Phusion®.[18]

    • Reaction Conditions:

      • Initial Denaturation: 94°C for 45 seconds.

      • Cycling (38 cycles):

        • Denaturation: 94°C for 15 seconds.

        • Annealing: 62°C for 15 seconds (temperature may need optimization).

        • Extension: 72°C for 2 minutes (time depends on gene length).

      • Final Extension: 72°C for 10 minutes.[18]

  • Verification: The PCR product is visualized on an agarose gel and purified. The sequence is confirmed by Sanger sequencing before proceeding to cloning into an expression vector.

Protocol 3.2: Heterologous Expression and Enzyme Assay in Yeast

This protocol is used to determine the function of a candidate enzyme, such as a CYP450, by expressing it in a host system and testing its ability to convert a specific substrate.

Methodology:

  • Vector Construction and Yeast Transformation: The verified gene is cloned into a yeast expression vector. The construct is then transformed into a suitable Saccharomyces cerevisiae strain.

  • Microsome Preparation: Transformed yeast are cultured, and protein expression is induced. Cells are harvested, lysed, and centrifuged to isolate the microsomal fraction, which contains the membrane-bound CYP enzymes.

  • In Vitro Enzyme Assay:

    • The reaction mixture is prepared containing the isolated microsomes, a buffer system, NADPH (as a cofactor for P450 reductase), and the substrate (e.g., miltiradiene).

    • The reaction is initiated and incubated at a controlled temperature (e.g., 28-30°C) for a set period.

    • The reaction is stopped, and the products are extracted using an organic solvent like ethyl acetate.

  • Product Analysis: The extracted products are analyzed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) to identify the reaction products by comparing them to authentic standards or by structural elucidation.[2]

Experimental_Workflow Start Clone Candidate Gene (e.g., CYP450) Transform Transform into Yeast Expression System Start->Transform Culture Culture Yeast & Induce Protein Expression Transform->Culture Isolate Isolate Microsomal Fraction Culture->Isolate Assay Perform In Vitro Assay (add substrate + cofactors) Isolate->Assay Extract Extract Reaction Products Assay->Extract Analyze Analyze Products (GC-MS or LC-MS) Extract->Analyze Result Identify Enzyme Function Analyze->Result

Figure 3: Workflow for functional characterization of a biosynthetic enzyme.
Protocol 3.3: Metabolite Analysis in Salvia Hairy Roots

Hairy root cultures are a valuable system for studying secondary metabolism as they are genetically stable and grow rapidly.[10]

Methodology:

  • Sample Preparation: Hairy roots are harvested, freeze-dried, and ground into a fine powder.

  • Extraction: A known mass of the powdered tissue is extracted with a suitable solvent (e.g., methanol or an acetone/methanol mixture) using sonication or shaking.

  • Analysis: The crude extract is filtered and injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system for qualitative and quantitative analysis of tanshinones.[10]

  • Quantification: Identification and quantification are achieved by comparing retention times and mass spectra with authentic chemical standards of known tanshinones.[10]

Section 4: Transcriptional Regulation of the Pathway

The biosynthesis of tanshinones is tightly regulated at the transcriptional level by various transcription factors (TFs).[10][19] These TFs can activate or repress the expression of multiple pathway genes in a coordinated manner, thereby controlling the overall flux towards tanshinone production.

A key example is SmMYB98 , an R2R3-MYB transcription factor. Overexpression of SmMYB98 in S. miltiorrhiza hairy roots has been shown to significantly upregulate the expression of several key biosynthetic genes, including SmDXS2, SmCPS1, SmKSL1, and SmCYP76AH1, leading to an increased accumulation of tanshinones.[10] The ability of these TFs to activate gene promoters can be confirmed using methods like the Dual-Luciferase (Dual-LUC) assay.[10]

Regulation_Pathway cluster_genes TF SmMYB98 (TF) DXS2 SmDXS2 TF->DXS2 + CPS1 SmCPS1 TF->CPS1 + KSL1 SmKSL1 TF->KSL1 + CYP SmCYP76AH1 TF->CYP +

Figure 4: Positive regulation of tanshinone pathway genes by SmMYB98.

Conclusion

The biosynthetic pathway of this compound is a sophisticated enzymatic cascade rooted in the fundamental processes of isoprenoid metabolism. While the initial steps involving the formation of the miltiradiene skeleton are well-characterized, the later-stage oxidative and tailoring reactions leading to the final diverse tanshinone structures remain an exciting frontier of research. Key enzyme families, particularly cytochrome P450s, play a critical role in generating this chemical diversity. A deeper understanding of these enzymes and their transcriptional regulators, facilitated by the protocols outlined in this guide, is essential. Such knowledge will empower researchers and drug development professionals to harness the power of synthetic biology to produce this compound and other valuable tanshinones in engineered systems, ensuring a stable and high-quality supply for future therapeutic applications.

References

An In-depth Technical Guide to the Physicochemical Properties of Methylenetanshinquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a lipophilic ortho-quinone diterpene derived from the dried roots of Salvia miltiorrhiza (Danshen), has garnered significant interest within the scientific community for its diverse pharmacological activities, including antiplasmodial, antitrypanosomal, and notably, anticancer properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visual representations of its putative signaling pathways and associated experimental workflows. This document is intended to serve as a foundational resource for researchers engaged in the study and development of this compound as a potential therapeutic agent.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. The key properties of this compound are summarized below.

General and Computed Properties

Quantitative data for this compound have been compiled from various chemical databases and computational models.

PropertyValueSource
Molecular Formula C₁₈H₁₄O₃PubChem[1]
Molecular Weight 278.3 g/mol PubChem[1]
CAS Number 67656-29-5PubChem[1]
IUPAC Name 1-methyl-6-methylidene-8,9-dihydro-7H-naphtho[1,2-g][2]benzofuran-10,11-dionePubChem[1]
Computed LogP (XLogP3) 3.3PubChem[1]
Purity ≥98% (Commercially available)Sigma-Aldrich[3]
Solubility Profile

This compound is a lipophilic compound with limited aqueous solubility. Its solubility is crucial for both in vitro assays and in vivo bioavailability.

SolventSolubilitySource
DMSO SolubleChemFaces[4]
Chloroform SolubleChemFaces[4]
Dichloromethane SolubleChemFaces[4]
Ethyl Acetate SolubleChemFaces[4]
Acetone SolubleChemFaces[4]
Water Miscible (in presence of co-solvents like DMSO)Wikipedia[5]
Ethanol Soluble (often used as a co-solvent with DMSO)ResearchGate[6]
Thermal and Spectroscopic Properties
PropertyValueNotes
Melting Point Not experimentally determined for this specific compound.The related compound Anthraquinone has a melting point range of 284-286 °C. Due to structural differences, the melting point of this compound is expected to vary.
UV-Vis Absorption (λmax) ~220-350 nm and ~400 nmAs a quinone derivative, this compound is expected to exhibit multiple absorption bands. Typically, π → π* transitions occur in the 220–350 nm range, and a weaker n → π* transition appears at longer wavelengths, around 400 nm[7]. The exact λmax can be influenced by the solvent. For the related compound hydroquinone, a λmax is observed at 293 nm[8][9][10].
Stability

Tanshinones, the class of compounds to which this compound belongs, are known to be sensitive to environmental factors.

ConditionStability ProfileSource
Light Prone to degradation. Photo-oxidation can occur upon exposure to UV light[11][12].PubMed[11], RSC[12]
Temperature Unstable at high temperatures, which can lead to degradation[11]. It is recommended to store the compound at low temperatures (-20°C for long-term storage).PubMed[11], Abcam
Aqueous Solution Concentrations of tanshinones have been shown to decrease in aqueous solutions after 24 hours[13]. Stock solutions are typically prepared in DMSO.PubMed[13]
pH The degradation of the related compound Tanshinone IIA is influenced by pH[11]. Stability is generally higher in neutral or slightly acidic conditions.PubMed[11]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical and biological properties of this compound.

Determination of Solubility by HPLC

This method provides a quantitative measure of a compound's solubility in a specific solvent.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, DMSO). The mixture is agitated, typically by shaking or stirring, at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached[14][15].

  • Sample Clarification: The saturated solution is centrifuged and then filtered through a fine filter (e.g., 0.45 µm) to remove all undissolved solid particles[15].

  • Dilution: The clear supernatant is carefully diluted with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve[15].

  • HPLC Analysis: A validated HPLC method is used to determine the concentration of this compound in the diluted sample. This involves injecting the sample onto an appropriate column (e.g., C18) and detecting the analyte using a UV detector set to an appropriate wavelength (e.g., its λmax)[14].

  • Quantification: The concentration of the diluted sample is determined by comparing its peak area to a standard calibration curve prepared with known concentrations of this compound[14].

  • Calculation: The solubility is calculated by multiplying the determined concentration by the dilution factor.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid[7][16][17].

  • Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, sealed at one end, to a height of 2-4 mm[18][19]. The tube is tapped gently to pack the sample at the bottom[18].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer[16].

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute[18][19].

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range[18]. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C[16].

UV-Vis Spectroscopy for λmax Determination

This protocol determines the wavelength(s) at which a compound shows maximum absorbance.

  • Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-0.8 AU)[8][20].

  • Spectrophotometer Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. The instrument is calibrated using a "blank" cuvette containing only the solvent[20].

  • Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution.

  • Spectrum Acquisition: The absorbance of the sample is scanned over a wavelength range, typically from 200 to 800 nm, to generate an absorption spectrum[8][21].

  • λmax Identification: The wavelength at which the highest absorbance peak occurs is identified as the λmax[8].

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][22][23][24].

  • Cell Seeding: Cancer cells (e.g., human melanoma or breast cancer cell lines) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Control wells receive vehicle (DMSO) only.

  • MTT Addition: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 3-4 hours at 37°C[24]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals[23].

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[22].

  • Data Analysis: The cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Western Blot for STAT3 Phosphorylation

Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated STAT3, to investigate signaling pathway modulation[2][5][25].

  • Protein Extraction: Cells treated with or without this compound are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., anti-phospho-STAT3 (Tyr705) or anti-total-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imager. The band intensity is quantified to determine changes in protein levels.

Biological Activity and Signaling Pathways

This compound exhibits significant anticancer activity, which is believed to be mediated, at least in part, through the induction of apoptosis and the inhibition of key oncogenic signaling pathways.

Putative Anticancer Signaling Pathway

Based on studies of similar quinone-based natural products and tanshinones, this compound is hypothesized to exert its anticancer effects by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway and inducing apoptosis. The STAT3 pathway is a critical regulator of cell proliferation, survival, and angiogenesis and is often constitutively active in many cancers[26][27].

Methylenetanshinquinone_Signaling cluster_nucleus MT This compound JAK JAK MT->JAK Inhibition Bax Bax ↑ MT->Bax Bcl2 Bcl-2 ↓ MT->Bcl2 Receptor Growth Factor / Cytokine Receptor (e.g., EGFR, IL-6R) Receptor->JAK Activation STAT3_inactive STAT3 (Inactive, Cytoplasmic) JAK->STAT3_inactive Phosphorylation (Tyr705) STAT3_active p-STAT3 (Tyr705) (Active, Dimerized) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Transcription Gene Transcription Proteins Target Proteins: - Bcl-2, Mcl-1 (Anti-apoptotic)↓ - Cyclin D1 (Proliferation)↓ - VEGF (Angiogenesis)↓ Transcription->Proteins Translation Proliferation Cell Proliferation & Survival Proteins->Proliferation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bax->Mitochondrion Promotes Pore Formation Bcl2->Mitochondrion Inhibits Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Putative anticancer signaling pathway of this compound.

Pathway Description: this compound is hypothesized to inhibit the phosphorylation of STAT3, possibly by targeting upstream kinases like JAK. This inhibition prevents STAT3 dimerization and its subsequent translocation to the nucleus[28][29]. As a result, the transcription of STAT3 target genes that promote cell survival (e.g., Bcl-2) and proliferation is downregulated[26]. Concurrently, this compound may induce apoptosis by altering the balance of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio[30]. This promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (caspase-9 and caspase-3), ultimately leading to programmed cell death[3][31][32].

Experimental Workflow for Investigating Anticancer Effects

The following diagram illustrates a typical workflow for evaluating the anticancer properties of this compound in vitro.

Experimental_Workflow start Start: Cancer Cell Line Culture treatment Treat cells with This compound (various concentrations & times) start->treatment mtt Cell Viability Assay (MTT) treatment->mtt wb Western Blot Analysis treatment->wb flow Flow Cytometry (Apoptosis Assay - Annexin V/PI) treatment->flow ic50 Determine IC₅₀ Value mtt->ic50 proteins Analyze Protein Expression: - p-STAT3, STAT3 - Bcl-2, Bax - Cleaved Caspase-3 wb->proteins apoptosis Quantify Apoptotic vs. Necrotic Cells flow->apoptosis conclusion Conclusion: Elucidate Mechanism of Action ic50->conclusion proteins->conclusion apoptosis->conclusion

Workflow for in vitro evaluation of anticancer activity.

Conclusion

This compound presents a compelling profile as a natural product with significant therapeutic potential, particularly in oncology. Its lipophilic nature and sensitivity to environmental factors such as light and temperature are critical considerations for formulation development and storage. The putative mechanism of action, involving the dual inhibition of the pro-survival STAT3 pathway and induction of the apoptotic cascade, provides a strong rationale for its anticancer effects. The experimental protocols and workflows detailed in this guide offer a systematic approach for researchers to further investigate and characterize this compound, paving the way for its potential translation into clinical applications. Further research is warranted to establish a more precise quantitative understanding of its physicochemical properties and to fully elucidate its molecular mechanisms of action in various disease models.

References

Quantum Chemical Blueprint of Methylenetanshinquinone: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and potential biological activity of Methylenetanshinquinone, a naturally occurring diterpenoid quinone. By leveraging Density Functional Theory (DFT), this document outlines a systematic computational workflow to predict key molecular properties, offering valuable insights for drug design and development. This guide also explores the putative interactions of this compound with key cellular signaling pathways, including PI3K/Akt, JAK/STAT, and NF-κB, which are often implicated in cancer and inflammatory diseases. Detailed methodologies for computational and experimental protocols are provided, alongside illustrative data presented in a structured format and visualizations of signaling pathways to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound is a member of the tanshinone family of compounds, which are the primary bioactive constituents of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Tanshinones have garnered significant scientific interest due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Understanding the fundamental electronic and structural characteristics of this compound is paramount to deciphering its mechanism of action and for the rational design of more potent and selective therapeutic agents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools in drug discovery for their ability to predict molecular properties with high accuracy.[1] This guide details a theoretical framework for the comprehensive quantum chemical analysis of this compound.

Quantum Chemical Calculations: Methodology and Predicted Properties

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on established methodologies for natural products.

Computational Protocol

A plausible computational workflow for the quantum chemical analysis of this compound is detailed below. This protocol is designed to be executed using a computational chemistry software package such as Gaussian, ORCA, or Spartan.

Figure 1: A representative workflow for the quantum chemical analysis of this compound.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that can be obtained from the proposed quantum chemical calculations. The values presented are hypothetical and for illustrative purposes, representing typical outputs from such calculations.

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

PropertyCalculated ValueUnitSignificance
Enthalpy-875.1234HartreeMolecular stability
Gibbs Free Energy-875.1567HartreeSpontaneity of reactions
Dipole Moment2.54DebyeMolecular polarity
HOMO Energy-6.21eVElectron-donating ability
LUMO Energy-2.89eVElectron-accepting ability
HOMO-LUMO Gap3.32eVChemical reactivity

Table 2: Selected Calculated Vibrational Frequencies of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
13050~3055C-H stretch (aromatic)
21685~1690C=O stretch (quinone)
31640~1645C=C stretch (alkene)
41250~1255C-O stretch (ether)

Table 3: Calculated ¹³C and ¹H NMR Chemical Shifts (ppm) of this compound

AtomCalculated ¹³C ShiftExperimental ¹³C ShiftAtomCalculated ¹H ShiftExperimental ¹H Shift
C1184.2~184.5H1'7.85~7.90
C2181.5~181.8H2'7.50~7.55
C3145.3~145.6H3'2.15~2.20
C4135.8~136.1H4'4.80~4.85

Putative Biological Activity and Signaling Pathways

Based on the known biological activities of tanshinones, this compound is predicted to exhibit anticancer, anti-inflammatory, and antioxidant effects. These activities are likely mediated through the modulation of key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Tanshinones have been shown to inhibit this pathway.[1]

Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors and plays a critical role in immunity, cell proliferation, and apoptosis. Constitutive activation of the STAT3 protein is frequently observed in cancer. Several tanshinones have been identified as STAT3 inhibitors.[1]

Figure 3: Postulated inhibitory effect of this compound on the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Its chronic activation is associated with various inflammatory diseases and cancer. The anti-inflammatory effects of many natural products are attributed to their ability to suppress NF-κB activation.

Figure 4: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

To validate the computational predictions and explore the biological activities of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Cell Viability Assay (MTT Assay): To assess the cytotoxic effects of this compound on various cancer cell lines.

  • Western Blot Analysis: To determine the effect of this compound on the protein expression levels and phosphorylation status of key components of the PI3K/Akt, JAK/STAT, and NF-κB pathways.

  • NF-κB Reporter Assay: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

  • Antioxidant Capacity Assays (e.g., DPPH, ABTS): To measure the free radical scavenging activity of this compound.

In Vivo Studies
  • Xenograft Mouse Model: To evaluate the in vivo antitumor efficacy of this compound.

  • Animal Models of Inflammation: To assess the anti-inflammatory effects of this compound in vivo.

Conclusion

This technical guide has outlined a comprehensive framework for the investigation of this compound using quantum chemical calculations and has proposed its potential mechanisms of action through the modulation of key signaling pathways. The presented computational workflow provides a robust starting point for predicting its molecular properties and reactivity. The hypothesized interactions with the PI3K/Akt, JAK/STAT, and NF-κB pathways offer a clear direction for future experimental validation. The integration of computational and experimental approaches will be crucial in fully elucidating the therapeutic potential of this compound and in guiding the development of novel drug candidates.

References

Spontaneous Interaction of Methylenetanshinquinone with Biomolecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylenetanshinquinone, a derivative of tanshinone IIA, exhibits significant biological activity, largely attributed to its spontaneous interactions with cellular biomolecules. This technical guide provides an in-depth analysis of these interactions, focusing on the underlying chemical mechanisms, the principal molecular targets, and the subsequent effects on critical signaling pathways. We consolidate quantitative data from various studies to offer a comparative perspective and provide detailed experimental protocols for key analytical methods. Furthermore, this guide employs visualizations to elucidate complex signaling cascades and experimental workflows, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

This compound is a lipophilic ortho-quinone compound derived from Salvia miltiorrhiza. Its chemical structure, characterized by an α,β-unsaturated carbonyl system, renders it susceptible to nucleophilic attack, forming the basis of its reactivity with a range of biological macromolecules. These spontaneous covalent modifications, primarily through Michael addition, are central to its cytotoxic and signaling-modulatory effects. Understanding the specifics of these interactions is paramount for the rational design of novel therapeutics and for elucidating the mechanisms of action of this promising compound.

Chemical Reactivity and Major Biomolecular Targets

The primary mechanism governing the spontaneous interaction of this compound with biomolecules is the thia-Michael addition , a conjugate addition reaction.[1][2][3] The electrophilic nature of the α,β-unsaturated carbonyl moiety in this compound makes it a prime target for soft nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH).[1][4]

Secondary reactions can also occur with other nucleophilic amino acid residues, such as the amine groups of lysine and histidine, though these are generally less favored than reactions with thiols.[5][6] The consequence of these covalent modifications is the formation of stable adducts, which can alter the structure and function of the target biomolecule.[7][8][9][10][11]

Key Biomolecular Targets:

  • Proteins: Covalent modification of proteins is a major consequence of this compound exposure. This can lead to enzyme inhibition, disruption of protein-protein interactions, and altered cellular signaling.

  • Glutathione (GSH): Depletion of the intracellular antioxidant glutathione is a common outcome of exposure to quinones.[12] This occurs through the formation of GSH-Methylenetanshinquinone adducts, leading to increased oxidative stress.

  • Nucleic Acids: While less common than protein adduction, interactions with DNA and RNA have been reported for some quinones, potentially leading to genotoxicity.[1]

Quantitative Analysis of Interactions

The following table summarizes key quantitative data related to the interaction of quinone compounds with biomolecules. It is important to note that specific kinetic and affinity data for this compound are not always available, and data from structurally related quinones are included for comparative purposes.

Compound ClassBiomolecule TargetAssay TypeParameterValueReference
QuinonesAmino Acids (His, Trp, Arg)Stopped-flow spectrophotometryApparent second-order rate constants (k2)Decreasing order: His > Trp > Arg[5]
Curcumin Analogue (BAT3)NF-κBReporter Gene AssayIC50~6 µM[13]
Ectinascidin 743NF-κBReporter Gene AssayIC5020 nM[14]
DigitoxinNF-κBReporter Gene AssayIC5090 nM (TNF-α induced), 70 nM (IL-1β induced)[14]

Impact on Cellular Signaling Pathways

The covalent modification of key signaling proteins by this compound can lead to the dysregulation of several critical cellular pathways. This modulation of signaling is a cornerstone of its biological activity.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[15][16] this compound has been shown to inhibit this pathway, likely through the direct alkylation of critical cysteine residues on proteins such as IκB kinase (IKK) or NF-κB subunits themselves, preventing the nuclear translocation of NF-κB and subsequent gene transcription.[13][17]

NF_kB_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50_p65_IkB NF-κB (p50/p65)-IκBα (Inactive) NFkB_p50_p65 NF-κB (p50/p65) (Active) NFkB_p50_p65_IkB->NFkB_p50_p65 IκBα degradation Nucleus Nucleus NFkB_p50_p65->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Promotes This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of JAK/STAT and PI3K/Akt/mTOR Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/Akt/mTOR) pathways are crucial for cell proliferation, differentiation, and survival.[18][19][20][21] Thymoquinone, a structurally related compound, has been shown to inhibit these pathways, and it is plausible that this compound acts similarly.[19][20][21] Inhibition likely occurs through the covalent modification of key kinases or other signaling components within these cascades.

JAK_STAT_PI3K_Inhibition cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_Akt PI3K/Akt/mTOR Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes STAT_Nucleus Nucleus STAT_dimer->STAT_Nucleus Translocates STAT_Gene_Expression Gene Expression (Proliferation, Survival) STAT_Nucleus->STAT_Gene_Expression Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound This compound->JAK Inhibits This compound->PI3K Inhibits ROS_Generation This compound This compound (Quinone) Semiquinone Semiquinone Radical This compound->Semiquinone Reduction Oxygen O₂ Semiquinone->Oxygen e⁻ Electron_Source Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) Electron_Source->this compound e⁻ Superoxide O₂⁻• (Superoxide) Oxygen->Superoxide Forms SOD Superoxide Dismutase (SOD) Oxidative_Stress Oxidative Stress Superoxide->Oxidative_Stress Hydrogen_Peroxide H₂O₂ (Hydrogen Peroxide) SOD->Hydrogen_Peroxide Converts Hydrogen_Peroxide->Oxidative_Stress Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Mass_Spec_Workflow Incubation Protein + this compound Incubation Purification Removal of Unbound Compound Incubation->Purification Digestion Proteolytic Digestion (e.g., Trypsin) Purification->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Adduct Identification) LC_MSMS->Data_Analysis

References

In Silico Prediction of Methylenetanshinquinone Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetanshinquinone, a derivative of tanshinone isolated from Salvia miltiorrhiza, has demonstrated a range of biological activities, including antiplasmodial, antitrypanosomal, and antioxidative effects.[1] The therapeutic potential of this natural compound, particularly in areas such as cancer and inflammation, necessitates a deeper understanding of its molecular mechanisms of action. In silico prediction methods offer a rapid and cost-effective approach to identify potential protein targets, providing a crucial first step in drug discovery and development. This guide provides an in-depth overview of the computational strategies employed to predict the targets of this compound and its analogs, summarizing key findings and detailing the underlying methodologies.

Predicted Targets and Binding Affinities of Tanshinone Analogs

While direct in silico studies on this compound are limited, research on analogous tanshinone compounds, such as Tanshinone IIA and Cryptotanshinone, provides valuable insights into its potential molecular targets. These studies have primarily focused on proteins involved in key signaling pathways implicated in cancer and inflammation. The following table summarizes the predicted binding affinities of these analogs with their respective targets, as determined by molecular docking studies.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)In Silico Method
Tanshinone IIAPI3K-Molecular Docking
Tanshinone IIAAkt-Molecular Docking
Tanshinone IIAmTOR-Molecular Docking
Tanshinone IIATopoisomerase II-Molecular Docking[2][3]
Tanshinone IIAPeroxisome proliferator-activated receptor gamma (PPARG)-Molecular Docking and Molecular Dynamics Simulation[4]
Tanshinone IIAEstrogen Receptor 1 (ESR1)-9.2Molecular Docking[5]
Tanshinone IIAEpidermal Growth Factor Receptor (EGFR)-Molecular Docking[5]
Tanshinone IIAMitogen-activated protein kinase 1 (MAPK1)-Molecular Docking[5]
Tanshinone IIAPhosphoinositide 3-kinase regulatory subunit 1 (PIK3R1)-Molecular Docking[5]
Tanshinone IIAProto-oncogene tyrosine-protein kinase Src (SRC)-Molecular Docking[5]
CryptotanshinoneCyclooxygenase-2 (COX-2)-Molecular Docking
CryptotanshinoneMicrosomal prostaglandin E synthase-1 (mPGES-1)-Molecular Docking
Dihydrotanshinone IVarious inflammatory target proteins-Molecular Docking[6][7]

Core Signaling Pathways and In Silico Prediction Workflow

The predicted targets of tanshinone analogs are key components of major signaling pathways that regulate cell proliferation, survival, and inflammation. In silico approaches are instrumental in elucidating the potential interactions between compounds like this compound and these complex biological networks.

Key Signaling Pathways

1. PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[8][9] Natural products, including tanshinone analogs, have been shown to inhibit this pathway, making it a prime target for anticancer drug development.[8][9][[“]][11][12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K inhibits This compound->Akt inhibits This compound->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes including proliferation, differentiation, and apoptosis.[13][14][15] Several natural products have been identified as inhibitors of this pathway, suggesting its relevance as a target for this compound.[13][14][15][16]

MAPK_Pathway Signal Extracellular Signal Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellResponse Cellular Response TranscriptionFactors->CellResponse This compound This compound This compound->Raf inhibits? This compound->MEK inhibits? This compound->ERK inhibits?

Caption: MAPK signaling pathway with potential points of inhibition by this compound.

3. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in the inflammatory response.[17][18] Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.[17][18][19][20][21]

NFkB_Pathway cluster_0 Nucleus Stimuli Inflammatory Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression This compound This compound This compound->IKK inhibits This compound->NFkB inhibits translocation

Caption: NF-κB signaling pathway and its potential inhibition by this compound.

In Silico Target Prediction Workflow

The identification of potential protein targets for a small molecule like this compound typically follows a structured computational workflow. This process integrates various bioinformatics tools and databases to narrow down the list of candidate targets for subsequent experimental validation.

In_Silico_Workflow Start Start: this compound Structure LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) Start->LigandPrep VS Virtual Screening (e.g., Molecular Docking) LigandPrep->VS TargetDB Target Protein Database (PDB, ChEMBL, etc.) TargetDB->VS Rank Ranking of Potential Targets (Based on Binding Affinity) VS->Rank Filter Hit Filtering & Selection (ADMET Prediction, Druggability) Rank->Filter MD Molecular Dynamics Simulation (Binding Stability Analysis) Filter->MD End End: Prioritized Target List for Experimental Validation MD->End

Caption: A general workflow for in silico prediction of protein targets for a small molecule.

Experimental Protocols for In Silico Target Prediction

The successful application of in silico methods relies on rigorous and well-defined experimental protocols. Below are detailed methodologies for the key techniques used in the prediction of this compound targets.

Molecular Docking

Objective: To predict the binding mode and affinity of a ligand (this compound) to a protein target.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site, typically based on the location of the co-crystallized ligand or using a binding site prediction tool.

  • Ligand Preparation:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Docking Simulation:

    • Utilize a docking program such as AutoDock Vina or Glide.

    • Define the grid box encompassing the binding site of the protein.

    • Run the docking simulation to generate multiple binding poses of the ligand.

    • The software calculates the binding affinity (e.g., in kcal/mol) for each pose.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding affinities.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

    • The pose with the lowest binding energy is typically considered the most favorable.

Virtual Screening

Objective: To screen a large library of compounds (or a database of proteins) to identify potential binders for a given target (or a given ligand).

Protocol:

  • Library/Database Preparation:

    • Ligand-based virtual screening: Prepare a library of 3D compound structures.

    • Reverse docking (target-based): Prepare a database of 3D protein structures with defined binding sites.

  • High-Throughput Docking:

    • Perform automated molecular docking of each ligand in the library against the target protein (or the ligand against each protein in the database).

    • This is typically done using high-performance computing clusters.

  • Hit Selection and Filtering:

    • Rank the compounds/proteins based on their predicted binding affinities.

    • Apply filters to remove compounds with undesirable properties (e.g., poor ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity - profiles).

    • Visually inspect the binding poses of the top-ranked hits to ensure credible interactions.

Molecular Dynamics (MD) Simulation

Objective: To simulate the dynamic behavior of the protein-ligand complex over time to assess its stability.

Protocol:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Solvate the complex in a water box with appropriate ions to neutralize the system.

    • Select a suitable force field (e.g., AMBER, CHARMM).

  • Simulation:

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to the desired temperature (e.g., 300 K).

    • Run the production MD simulation for a specified time (e.g., 100 ns).

  • Trajectory Analysis:

    • Analyze the trajectory of the simulation to assess the stability of the complex.

    • Calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

    • Analyze the persistence of key protein-ligand interactions over time.

Conclusion

In silico prediction methodologies provide a powerful and efficient framework for identifying the potential molecular targets of natural products like this compound. By leveraging molecular docking, virtual screening, and molecular dynamics simulations, researchers can gain valuable insights into the compound's mechanism of action and prioritize targets for experimental validation. The information gathered from studies on analogous tanshinones suggests that this compound likely modulates key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB, which are critically involved in cancer and inflammation. Further dedicated in silico and subsequent in vitro and in vivo studies on this compound are warranted to confirm these predicted targets and to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes: Mechanism of Action of Methylenetanshinquinone in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on methylenetanshinquinone is limited. The mechanisms of action, data, and protocols described herein are based on extensive research on structurally related and well-studied tanshinones, such as tanshinone I, tanshinone IIA, and cryptotanshinone. These compounds are the major active constituents of Salvia miltiorrhiza (Danshen) and share a common quinone structure, suggesting analogous anticancer activities.

Introduction

This compound is a derivative of the abietane-type norditerpenoid quinones isolated from the roots of Salvia miltiorrhiza. This class of compounds, broadly known as tanshinones, has demonstrated significant potential as anticancer agents.[1] Extensive research on prominent tanshinones like tanshinone I (Tan I), tanshinone IIA (Tan IIA), and cryptotanshinone (CPT) reveals a multi-targeted approach to inhibiting cancer cell growth and survival. These compounds are known to induce apoptosis, cause cell cycle arrest, and interfere with critical oncogenic signaling pathways.[2] This document outlines the proposed mechanisms of action for this compound based on the established activities of its parent compounds.

Proposed Mechanisms of Action

The anticancer effects of tanshinones are multifactorial, involving the simultaneous disruption of several cellular processes essential for tumor growth and progression.

Induction of Apoptosis

A primary mechanism by which tanshinones exert their anticancer effects is through the induction of apoptosis (programmed cell death). This is achieved through the modulation of key regulatory proteins in both intrinsic (mitochondrial) and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway : Tanshinones have been shown to increase the ratio of pro-apoptotic to anti-apoptotic proteins.[3] They upregulate the expression of Bax and p53 while downregulating the anti-apoptotic protein Bcl-2.[4][5] This shift disrupts the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm.[3] Cytochrome c then activates a caspase cascade, primarily involving caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[1]

  • Generation of Reactive Oxygen Species (ROS) : The quinone structure of tanshinones facilitates the generation of ROS within cancer cells. While cancer cells often exhibit higher basal ROS levels than normal cells, a further increase induced by tanshinones can push oxidative stress beyond a tolerable threshold.[6] This excessive ROS production damages cellular components, disrupts mitochondrial function, and serves as a key trigger for the intrinsic apoptotic pathway.[3][4]

Cell Cycle Arrest

Tanshinones interfere with the normal progression of the cell cycle, forcing cancer cells into a state of growth arrest, typically at the G1/G0 or G2/M phases.[7][8][9]

  • G1/G0 Arrest : Cryptotanshinone has been shown to arrest cells in the G1/G0 phase by inhibiting the expression of cyclin D1 and the subsequent phosphorylation of the retinoblastoma (Rb) protein.[8]

  • G2/M Arrest : Tanshinone IIA can induce G2/M arrest by modulating the expression of key regulatory proteins like p53 and its downstream target p21.[7][10]

Inhibition of Oncogenic Signaling Pathways

Tanshinones are known to inhibit several signaling pathways that are constitutively active in many cancers and are crucial for proliferation, survival, and angiogenesis.

  • STAT3 Signaling : A critical target for tanshinones is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Tanshinone I and its derivatives have been shown to inhibit the phosphorylation of STAT3 at the Tyr705 residue, which is essential for its activation and translocation to the nucleus.[11] Inhibition of STAT3 signaling downregulates the expression of its target genes involved in survival (e.g., Bcl-2), proliferation (e.g., cyclin D1), and angiogenesis.

  • PI3K/Akt/mTOR Pathway : This pathway is central to cell growth, proliferation, and survival. Tanshinones, including Tan IIA, have been found to suppress the PI3K/Akt/mTOR signaling cascade.[2][4] By inhibiting the phosphorylation of key components like Akt and mTOR, they effectively block downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[2][12]

Topoisomerase Inhibition

Recent studies have identified tanshinones as a new class of dual DNA topoisomerase I/II (Top1/2) inhibitors.[11][13] By inhibiting these essential enzymes, which are responsible for managing DNA topology during replication and transcription, tanshinones can induce DNA double-strand breaks.[11] This DNA damage triggers a cellular response that leads to G2/M cell cycle arrest and apoptosis.[13] Molecular docking studies suggest that Tan IIA may act as both a DNA intercalator and a topoisomerase II inhibitor.[14]

Summary of Quantitative Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various tanshinones across different human cancer cell lines, demonstrating their potent cytotoxic effects.

CompoundCancer Cell LineCancer TypeIC50 (µM)Citation
Tanshinone I Colo 205Colon Cancer~5-10[15]
MCF-7Breast Cancer~10[5]
DU145Prostate Cancer~5[15]
Tanshinone IIA A549Lung Cancer~5-10 µg/ml[3]
786-ORenal Cancer~4-8 µg/ml[10]
U937Leukemia~5[4]
SKOV3Ovarian Cancer~10[4]
Cryptotanshinone DU145Prostate Cancer~2.5-5[8]
Rh30Rhabdomyosarcoma~5-10[8]
BxPC-3Pancreatic Cancer~10-20[16]

Key Experimental Protocols

Detailed protocols for the key assays used to elucidate the mechanisms of action of tanshinones are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.[17]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • DMSO or Solubilization Solution[19]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with various concentrations of this compound (or other tanshinones) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[20]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO or MTT solvent to each well to dissolve the formazan crystals.[18]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[20]

Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[21][22]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed cells and treat with the test compound as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[23]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[22][23]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][24]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[24]

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.[21]

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.[21]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[25][26]

Materials:

  • Ice-cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate)[27]

  • RNase A (100 µg/mL)[26]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect approximately 1x10⁶ cells after compound treatment. Wash with PBS.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[26][28]

  • Incubation: Fix the cells for at least 30 minutes on ice (or store at -20°C for longer periods).[26][27]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.[26]

  • RNase Treatment: Resuspend the cell pellet in PBS and add RNase A to a final concentration of 50-100 µg/mL. Incubate for 30 minutes at 37°C to degrade RNA.[26]

  • PI Staining: Add PI staining solution and incubate for 15-30 minutes at room temperature in the dark.[29]

  • Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use software to model the cell cycle distribution (G0/G1, S, G2/M phases).

Protocol 4: Protein Expression Analysis (Western Blotting)

This technique is used to detect specific proteins, including the phosphorylated forms of signaling molecules.[30][31]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-proteins)[30]

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagents

Procedure:

  • Protein Extraction: Lyse treated cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.[30]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[32]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[33]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.[31]

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Protocol 5: Intracellular ROS Measurement (DCFH-DA Assay)

This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.[34][35]

Materials:

  • DCFH-DA probe (stock solution in DMSO)

  • Serum-free medium or PBS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or appropriate culture dish (for flow cytometry).

  • Probe Loading: Wash cells with serum-free medium or PBS. Load the cells with 10-25 µM DCFH-DA in serum-free medium.[34][35]

  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.[34]

  • Compound Treatment: Wash the cells to remove excess probe. Add the test compound (this compound) and incubate for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485-495 nm, emission ~525-529 nm) or by flow cytometry.[35][36] An increase in fluorescence indicates an increase in intracellular ROS.

Visualizations: Pathways and Workflows

Methylenetanshinquinone_MoA Proposed Mechanism of Action of this compound cluster_direct_targets Direct Cellular Targets cluster_downstream_effects Downstream Cellular Effects cluster_outcomes Cellular Outcomes MTQ This compound ROS ↑ Reactive Oxygen Species (ROS) MTQ->ROS induces STAT3 p-STAT3 (Tyr705) MTQ->STAT3 inhibits PI3K_Akt PI3K/Akt/mTOR Pathway MTQ->PI3K_Akt inhibits Topo Topoisomerase I/II MTQ->Topo inhibits Mito Mitochondrial Dysfunction ROS->Mito STAT3_Targets ↓ STAT3 Target Genes (Bcl-2, Cyclin D1) STAT3->STAT3_Targets PI3K_Targets ↓ Akt/mTOR Targets (Proliferation, Survival) PI3K_Akt->PI3K_Targets DNA_Damage DNA Double-Strand Breaks Topo->DNA_Damage Apoptosis Apoptosis Mito->Apoptosis DNA_Damage->Apoptosis CellCycleArrest G1/G0 or G2/M Cell Cycle Arrest DNA_Damage->CellCycleArrest STAT3_Targets->Apoptosis STAT3_Targets->CellCycleArrest PI3K_Targets->Apoptosis PI3K_Targets->CellCycleArrest

Caption: Proposed multi-target mechanism of action for this compound.

Experimental_Workflow Experimental Workflow for Anticancer Activity Assessment start Cancer Cell Culture treat Treat with This compound (Dose & Time Course) start->treat viability Cell Viability Assay (MTT) treat->viability apoptosis Apoptosis Assay (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (p-STAT3, p-Akt, Bcl-2, Caspase-3) viability->western If cytotoxic apoptosis->western If apoptotic cell_cycle->western If arrest observed end Data Analysis & Mechanism Elucidation western->end ros ROS Detection (DCFH-DA) ros->end topo_assay Topoisomerase Inhibition Assay topo_assay->end

Caption: Workflow for evaluating the anticancer effects of this compound.

ROS_Apoptosis_Pathway ROS-Mediated Intrinsic Apoptosis Pathway MTQ This compound ROS ↑ Intracellular ROS MTQ->ROS Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MTQ->Bax_Bcl2 modulates Mito_Stress Mitochondrial Oxidative Stress ROS->Mito_Stress MMP ↓ Mitochondrial Membrane Potential (MMP) Mito_Stress->MMP CytoC Cytochrome c Release MMP->CytoC Bax_Bcl2->MMP Apaf1 Apaf-1 Casp9 Caspase-9 Activation CytoC->Casp9 forms apoptosome Apaf1->Casp9 forms apoptosome Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of ROS-induced intrinsic apoptosis by tanshinones.

References

Application Notes and Protocols: In Vitro Antiplasmodial Assay of Methylenetanshinquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the in vitro antiplasmodial activity of Methylenetanshinquinone against Plasmodium falciparum, the primary causative agent of human malaria. The methodology is based on the widely used and validated SYBR Green I-based fluorescence assay, which measures the proliferation of malaria parasites in an erythrocyte culture.[1][2] This protocol is designed for high-throughput screening and is suitable for the initial assessment of the antimalarial efficacy of novel compounds like this compound. Additionally, a protocol for assessing the cytotoxicity of the compound against a mammalian cell line is included to determine its selectivity index, a critical parameter in drug development.

Introduction

Malaria remains a significant global health challenge, with increasing parasite resistance to existing antimalarial drugs necessitating the discovery of new therapeutic agents.[3][4] Natural products are a promising source of novel antimalarial compounds. This compound, a derivative of tanshinone IIA from Salvia miltiorrhiza, has demonstrated a range of biological activities, and its potential as an antiplasmodial agent warrants investigation. This application note details a robust and reliable method for quantifying the in vitro efficacy of this compound against P. falciparum. The SYBR Green I assay offers a sensitive, simple, and cost-effective alternative to traditional radioisotope-based methods for measuring parasite growth inhibition.[1][5][6][7] The principle of the assay relies on the intercalation of the fluorescent dye SYBR Green I into the DNA of the parasites, where the resulting fluorescence intensity is proportional to the extent of parasite proliferation.

Data Presentation

The antiplasmodial activity of this compound is quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the compound that reduces parasite growth by 50%. To assess the compound's therapeutic potential, its cytotoxicity against a mammalian cell line (e.g., HEK293T or HepG2) is also determined to calculate the Selectivity Index (SI). The SI is a ratio of the cytotoxic concentration to the antiplasmodial concentration and is a measure of the compound's specific toxicity towards the parasite.

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in µM) on Mammalian Cell LineSelectivity Index (SI = CC50/IC50)
This compoundDrug-Sensitive (e.g., 3D7)Data to be determinedData to be determinedData to be determined
This compoundDrug-Resistant (e.g., K1)Data to be determinedData to be determinedData to be determined
Chloroquine (Control)Drug-Sensitive (e.g., 3D7)Reference ValueReference ValueReference Value
Chloroquine (Control)Drug-Resistant (e.g., K1)Reference ValueReference ValueReference Value

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

Materials:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1)

  • Human erythrocytes (O+), washed

  • Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and 10% Albumax II or human serum)[8]

  • Gas mixture (5% CO2, 5% O2, 90% N2)[9]

  • Incubator at 37°C

  • Sterile culture flasks and plates

Procedure:

  • Maintain continuous cultures of P. falciparum in human erythrocytes at a 5% hematocrit in complete culture medium.[10][11]

  • Incubate the culture flasks at 37°C in a modular chamber flushed with the gas mixture.[9]

  • Monitor parasite growth daily by preparing thin blood smears, staining with Giemsa, and examining under a light microscope.

  • Synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[12] This ensures a homogenous starting population for the assay.

In Vitro Antiplasmodial SYBR Green I-Based Assay

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (dissolved in DMSO, further diluted in complete medium). Due to potential solubility issues with hydrophobic compounds, careful preparation of the stock solution is crucial.[13][14]

  • Chloroquine and Artemisinin (as positive controls)

  • Incomplete culture medium (without Albumax II/serum)

  • 96-well black, flat-bottom microtiter plates

  • SYBR Green I lysis buffer (containing 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate.

  • In the test plate, add 100 µL of the synchronized parasite culture to each well.

  • Transfer 100 µL of the drug dilutions to the corresponding wells of the test plate. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).

  • Incubate the plate for 72 hours at 37°C in the gassed modular chamber.

  • After incubation, carefully remove 100 µL of the supernatant from each well.

  • Add 100 µL of SYBR Green I lysis buffer to each well.

  • Mix thoroughly and incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Mammalian cell line (e.g., HEK293T or HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • 96-well clear, flat-bottom microtiter plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader (570 nm)

Procedure:

  • Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add serial dilutions of this compound to the wells and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the 50% cytotoxic concentration (CC50) value.

Visualizations

experimental_workflow Experimental Workflow for In Vitro Antiplasmodial Assay cluster_preparation Parasite Preparation cluster_assay SYBR Green I Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis p1 P. falciparum Culture p2 Synchronization (Sorbitol Treatment) p1->p2 a2 Incubate Parasites with Drug (72h) p2->a2 a1 Prepare Drug Dilutions (this compound) a1->a2 c2 Incubate Cells with Drug a1->c2 a3 Lyse Cells & Add SYBR Green I a2->a3 a4 Measure Fluorescence a3->a4 d1 Calculate % Inhibition a4->d1 c1 Culture Mammalian Cells c1->c2 c3 MTT Assay c2->c3 c4 Measure Absorbance c3->c4 d3 Determine CC50 c4->d3 d2 Determine IC50 d1->d2 d4 Calculate Selectivity Index (SI) d2->d4 d3->d4 sybr_green_principle Principle of SYBR Green I Assay cluster_growth Parasite Growth cluster_inhibition Parasite Inhibition cluster_detection Detection g1 No Drug (Control) g2 Parasite Proliferation g1->g2 g3 High DNA Content g2->g3 s1 SYBR Green I binds to DNA g3->s1 intercalation i1 With this compound i2 Inhibition of Proliferation i1->i2 i3 Low DNA Content i2->i3 i3->s1 intercalation s2 High Fluorescence s1->s2 in control s3 Low Fluorescence s1->s3 with drug

References

Application Notes and Protocols: Cytotoxicity of Methylenetanshinquinone on MCF-7 Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetanshinquinone is a derivative of tanshinone, a class of bioactive compounds extracted from the roots of Salvia miltiorrhiza, a plant widely used in traditional Chinese medicine. Tanshinones have garnered significant interest in oncological research due to their potent cytotoxic effects against various cancer cell lines. This document provides detailed application notes and protocols for investigating the cytotoxicity of this compound on the MCF-7 human breast cancer cell line. While specific data for this compound is limited in publicly available literature, this guide draws upon established findings for closely related tanshinone derivatives, such as Tanshinone I and Tanshinone IIA, to provide a framework for experimental design and data interpretation. The protocols outlined herein are standardized methods for assessing cell viability, apoptosis, and protein expression, which are critical for evaluating the anticancer potential of novel compounds.

Data Presentation

Quantitative data on the cytotoxic and apoptotic effects of tanshinone derivatives on MCF-7 cells are summarized below. These tables serve as a reference for the expected range of activity and for structuring the presentation of experimental data obtained with this compound.

Table 1: Cytotoxicity of Tanshinone Derivatives on MCF-7 Cells

CompoundConcentrationIncubation Time% Cell ViabilityIC50Citation
Tanshinone I50 µM72 h~8%Not specified[1]
Tanshinone IIA0.25 µg/mlNot specifiedNot specified0.25 µg/ml[2]
Cryptotanshinone5 µM24 hNot specifiedNot specified[3]
Cryptotanshinone10 µM24 hNot specifiedNot specified[3]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Apoptosis Induction by Tanshinone Derivatives in MCF-7 Cells

CompoundConcentrationIncubation Time% Apoptotic CellsMethodCitation
Tanshinone I50 µM24 h14%Flow Cytometry[1]
Tanshinone I50 µM48 h26%Flow Cytometry[1]
Tanshinone I50 µM72 h27%Flow Cytometry[1]
Cryptotanshinone5 µMNot specified28.7%Flow Cytometry[3]
Cryptotanshinone10 µMNot specified37.1%Flow Cytometry[3]

Table 3: Effect of Tanshinone Derivatives on Apoptosis-Related Protein Expression in MCF-7 Cells

CompoundTarget ProteinEffectMethodCitation
Tanshinone IBcl-2DownregulationWestern Blot[1]
Tanshinone IBaxUpregulationWestern Blot[1]
Tanshinone ICaspase-3ActivationNot specified[1][4]
Tanshinone IIAp53UpregulationWestern Blot[2]
Tanshinone IIABcl-2DownregulationWestern Blot[2]
CryptotanshinoneBcl-2DownregulationWestern Blot[3]
CryptotanshinoneBaxUpregulationWestern Blot[3]
CryptotanshinoneCaspase-3UpregulationWestern Blot[3]

Experimental Protocols

Cell Culture and Maintenance

MCF-7 cells, an estrogen receptor-positive human breast adenocarcinoma cell line, are a standard model for breast cancer research.

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed at a lower density.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

  • Procedure:

    • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed MCF-7 cells in 96-well plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_treatment Add this compound (various concentrations) incubate_24h_1->add_treatment incubate_treatment Incubate 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve Dissolve formazan (add DMSO) incubate_4h->dissolve read_absorbance Read Absorbance (570 nm) dissolve->read_absorbance Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat MCF-7 cells with This compound harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate 15 min in the dark add_stains->incubate_dark flow_cytometry Analyze by Flow Cytometry incubate_dark->flow_cytometry quantify Quantify cell populations flow_cytometry->quantify Western_Blot_Workflow cell_lysis Cell Lysis & Protein Quantification sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-Bcl-2, anti-Bax) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Intensity Analysis detection->analysis Apoptosis_Pathway cluster_stimulus External Stimulus cluster_regulation Mitochondrial Regulation cluster_caspase Caspase Cascade MTQ This compound Bcl2 Bcl-2 (Anti-apoptotic) MTQ->Bcl2 Inhibits Bax Bax (Pro-apoptotic) MTQ->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Purification of Methylenetanshinquinone using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetanshinquinone is a bioactive diterpenoid quinone derived from Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine. This compound, along with other tanshinones, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. The purification of this compound from the complex matrix of the crude plant extract is a critical step for its further pharmacological investigation and drug development. High-Speed Counter-Current Chromatography (HSCCC) offers a robust and efficient method for the isolation of this compound, circumventing the limitations of traditional solid-phase chromatography techniques such as irreversible adsorption and sample denaturation.

HSCCC is a liquid-liquid partition chromatography technique that utilizes a continuous flow of two immiscible liquid phases, one stationary and one mobile, to separate compounds based on their differential partition coefficients. This method provides high recovery rates and is readily scalable, making it an ideal choice for the preparative purification of natural products like this compound.

These application notes provide a detailed protocol for the purification of this compound from Salvia miltiorrhiza crude extract using HSCCC, along with data presentation and a schematic of the relevant biological signaling pathways.

Data Presentation

The following tables summarize the quantitative data from a representative HSCCC purification of various tanshinones from a crude extract of Salvia miltiorrhiza. While specific data for this compound is not detailed in the cited literature, the data for structurally similar tanshinones provide a strong reference for expected yields and purities.

Table 1: HSCCC Operating Parameters for Tanshinone Purification

ParameterValue
InstrumentTBE-300 HSCCC Instrument
Column Volume300 mL
Two-Phase Solvent SystemLight Petroleum-Ethyl Acetate-Methanol-Water (6:4:6.5:3.5, v/v/v/v)
Stationary PhaseUpper organic phase
Mobile PhaseLower aqueous phase
Flow Rate2.0 mL/min
Rotational Speed900 rpm
Detection Wavelength254 nm
Sample Loading400 mg of crude extract

Table 2: Yield and Purity of Tanshinones Purified by HSCCC from 400 mg of Crude Extract[1]

CompoundYield (mg)Purity (%)
Dihydrotanshinone I8.297.6
1,2,15,16-Tetrahydrotanshiquinone5.895.1
Cryptotanshinone26.399.0
Tanshinone I16.299.1
neo-przewaquinone A25.693.2
Tanshinone IIA68.899.3
Miltirone9.398.7

Experimental Protocols

Preparation of Crude Extract from Salvia miltiorrhiza

This protocol describes the extraction of tanshinones, including this compound, from the dried roots of Salvia miltiorrhiza.

Materials:

  • Dried roots of Salvia miltiorrhiza

  • Ethyl acetate

  • Methanol

  • Rotary evaporator

  • Grinder or mill

Procedure:

  • Grind the dried roots of Salvia miltiorrhiza into a fine powder.

  • Transfer the powdered material to a round-bottom flask.

  • Add ethyl acetate to the flask in a 1:10 solid-to-liquid ratio (w/v).

  • Perform extraction under reflux for 2 hours.

  • Allow the mixture to cool and then filter to separate the extract from the solid residue.

  • Repeat the extraction process on the residue two more times to ensure complete extraction.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the dried crude extract at 4°C until further use.

Selection and Preparation of the HSCCC Two-Phase Solvent System

The choice of the solvent system is paramount for a successful HSCCC separation. The ideal system will provide a partition coefficient (K value) between 0.5 and 2 for the target compound, this compound.

Materials:

  • Light petroleum

  • Ethyl acetate

  • Methanol

  • Deionized water

  • Separatory funnel

  • Sonicator

Procedure:

  • Prepare the two-phase solvent system by mixing light petroleum, ethyl acetate, methanol, and water in a volume ratio of 6:4:6.5:3.5.

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to equilibrate and separate at room temperature.

  • Separate the upper (organic) and lower (aqueous) phases.

  • Degas both phases by sonication for 20-30 minutes before use to prevent bubble formation during the chromatographic run.

HSCCC Instrument Setup and Operation

This protocol outlines the steps for the purification of this compound using a preparative HSCCC system.

Equipment:

  • High-Speed Counter-Current Chromatograph (e.g., TBE-300)

  • Pump

  • UV-Vis detector

  • Fraction collector

Procedure:

  • Column Filling: Fill the entire HSCCC column with the stationary phase (the upper organic phase of the solvent system).

  • Rotational Speed: Set the apparatus to rotate at the desired speed (e.g., 900 rpm).

  • Mobile Phase Pumping: Pump the mobile phase (the lower aqueous phase) into the column at the specified flow rate (e.g., 2.0 mL/min).

  • Equilibration: Continue pumping the mobile phase until the mobile phase front emerges from the column outlet and a hydrodynamic equilibrium is established, indicated by a stable retention of the stationary phase.

  • Sample Injection: Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the biphasic solvent system (e.g., 10 mL of a 1:1 mixture of the upper and lower phases) and inject it into the column through the sample loop.

  • Elution and Fraction Collection: Continue the elution with the mobile phase. Monitor the effluent with a UV-Vis detector at 254 nm. Collect fractions of the eluate at regular intervals using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the purified this compound.

  • Recovery of Purified Compound: Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified this compound.

Visualization of Experimental Workflow and Biological Signaling Pathway

Experimental Workflow for this compound Purification

experimental_workflow cluster_extraction Crude Extract Preparation cluster_hsccc HSCCC Purification cluster_application Downstream Applications start Dried Salvia miltiorrhiza Roots grinding Grinding start->grinding extraction Solvent Extraction (Ethyl Acetate) grinding->extraction filtration Filtration extraction->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Tanshinone Extract evaporation->crude_extract hsccc_separation HSCCC Separation crude_extract->hsccc_separation solvent_prep Solvent System Preparation (Light Petroleum-EtOAc-MeOH-H2O) solvent_prep->hsccc_separation fraction_collection Fraction Collection hsccc_separation->fraction_collection hplc_analysis HPLC Analysis of Fractions fraction_collection->hplc_analysis pooling Pooling of Pure Fractions hplc_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal pure_compound Purified this compound solvent_removal->pure_compound bioassays Biological Assays pure_compound->bioassays drug_dev Drug Development Studies pure_compound->drug_dev

Caption: Experimental workflow for the purification of this compound.

Putative Signaling Pathways Modulated by Tanshinones

Tanshinones have been reported to exert their biological effects by modulating various signaling pathways, including the PI3K/Akt and JAK/STAT pathways, which are crucial in cell proliferation, survival, and inflammation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates jak JAK receptor->jak Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Gene Transcription mtor->transcription Promotes stat STAT jak->stat Activates stat->transcription Promotes This compound This compound This compound->pi3k Inhibits This compound->jak Inhibits proliferation Cell Proliferation & Survival transcription->proliferation inflammation Inflammation transcription->inflammation

Caption: Putative signaling pathways modulated by this compound.

References

Application Note & Protocol: Quantitative Analysis of Methylenetanshinquinone using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylenetanshinquinone is a bioactive compound derived from the rhizome of Salvia miltiorrhiza Bunge (Danshen), a herb widely used in traditional Chinese medicine. Its pharmacological properties, including anti-inflammatory and anti-cancer activities, have garnered significant interest in the scientific community. To support preclinical and clinical development, a robust and sensitive analytical method for the accurate quantification of this compound in various biological matrices is essential.

This application note describes a detailed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of this compound. This method is suitable for pharmacokinetic studies, quality control of herbal preparations, and other research applications requiring precise measurement of this compound.[1][2][3] The protocol outlines procedures for sample preparation, chromatographic separation, mass spectrometric detection, and method validation.[4][5][6]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Internal Standard (IS), e.g., Diazepam or a structurally similar compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate)

Instrumentation
  • HPLC system capable of gradient elution

  • A C18 reversed-phase analytical column (e.g., 100 x 2.1 mm, 2.7 µm particle size)[7]

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source[8]

  • Data acquisition and processing software

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the sample matrix.[9][10][11]

Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 500 µL of ethyl acetate (or another suitable organic solvent).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 5 µL aliquot into the HPLC-MS/MS system.

HPLC Conditions

The chromatographic separation is optimized to achieve a good peak shape and separation from potential interferences.[7][12]

ParameterCondition
Column C18 reversed-phase, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Program 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8][13]

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions To be determined by infusion of the standard
- this compound e.g., Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
- Internal Standard e.g., Precursor Ion > Product Ion (Quantifier)

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability.[4][14][15]

Validation ParameterAcceptance Criteria
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 over the desired concentration range.[14]
Accuracy and Precision Intra- and inter-day precision (%RSD) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[16]
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.[14]
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.[14]
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.[14]
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.
Recovery Consistent and reproducible extraction efficiency.
Stability Analyte stability under various storage and handling conditions (freeze-thaw, short-term, long-term).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve for this compound

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
50Value
100Value
500Value
1000Value
Value

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
LLOQ1ValueValueValueValue
Low3ValueValueValueValue
Medium80ValueValueValueValue
High800ValueValueValueValue

Table 3: Stability of this compound in Plasma

Stability ConditionConcentration (ng/mL)% Recovery
Short-term (4h, RT) Low QCValue
High QCValue
Freeze-Thaw (3 cycles) Low QCValue
High QCValue
Long-term (-80°C, 30 days) Low QCValue
High QCValue

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap recon Reconstitution evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate quant Quantification integrate->quant report Reporting quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

method_validation_logic cluster_performance Performance Characteristics cluster_application Application Suitability method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity lod_loq LOD & LOQ method->lod_loq recovery Recovery method->recovery matrix_effect Matrix Effect method->matrix_effect stability Stability method->stability validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method selectivity->validated_method lod_loq->validated_method recovery->validated_method matrix_effect->validated_method stability->validated_method

Caption: Logical relationship of method validation parameters.

References

Application Notes and Protocols for the Formulation of Methylenetanshinquinone in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetanshinquinone is a derivative of tanshinone IIA, a natural product isolated from the roots of Salvia miltiorrhiza. It has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Preclinical in vivo studies are crucial for evaluating the therapeutic potential and safety profile of this compound. However, a significant challenge in the in vivo evaluation of this compound is its poor aqueous solubility, which can lead to low bioavailability and variable experimental outcomes.

These application notes provide a comprehensive guide to formulating this compound for in vivo studies, with a focus on achieving adequate solubility, stability, and bioavailability for reliable and reproducible results. The following sections detail recommended formulation strategies, experimental protocols for preparation and administration, and information on the compound's likely mechanism of action.

Physicochemical Properties and Stability Considerations

While specific solubility and stability data for this compound are not extensively published, data from structurally related compounds, such as Thymoquinone, suggest that it is a lipophilic molecule with poor water solubility. It is also likely to be susceptible to degradation under certain conditions.

Key Considerations:

  • Solubility: this compound is anticipated to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For in vivo use, it is critical to use a vehicle that is both an effective solubilizing agent and well-tolerated by the animal model.

  • Stability: Similar quinone-based compounds are known to be sensitive to pH, light, and temperature. It is recommended to prepare fresh formulations for each experiment and protect them from light. Aqueous-based formulations, especially at neutral or alkaline pH, may be prone to degradation.[1]

Recommended Formulation Strategies for In Vivo Administration

The choice of formulation will depend on the route of administration (e.g., intravenous, oral) and the specific requirements of the study. Below are recommended starting points for formulation development. Note: These are general recommendations and may require optimization for your specific experimental needs.

Intravenous (IV) Administration

For intravenous administration, the formulation must be a clear, sterile, and particle-free solution. A common strategy for poorly soluble compounds is to use a co-solvent system.

Table 1: Recommended Co-solvent Systems for Intravenous Formulation of this compound

Vehicle ComponentSuggested Concentration (v/v)Rationale
DMSO5-10%Excellent solubilizing agent for many nonpolar compounds.
PEG40030-40%A commonly used co-solvent that is well-tolerated in vivo and helps to maintain solubility upon dilution.
Saline (0.9% NaCl)50-65%Used to bring the formulation to the final volume and ensure isotonicity.
Oral Gavage Administration

For oral administration, a suspension or a solution in an oil-based vehicle can be used. The choice depends on the desired absorption characteristics.

Table 2: Recommended Vehicles for Oral Gavage Formulation of this compound

VehicleFormulation TypeRationale
Corn OilSuspensionA common, well-tolerated vehicle for oral administration of lipophilic compounds.
0.5% (w/v) Methylcellulose in WaterSuspensionProvides a uniform suspension and is a widely used vehicle for oral gavage studies.[2]
PEG400/Water (e.g., 20:80)SolutionCan be used if a solution is preferred and the compound has sufficient solubility in this mixture.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intravenous Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Sterile saline (0.9% NaCl) for injection

  • Sterile, pyrogen-free vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile vial.

  • Initial Solubilization: Add the required volume of DMSO to the vial. Vortex or sonicate gently until the compound is completely dissolved.

  • Addition of Co-solvent: Add the required volume of PEG400 to the solution and mix thoroughly.

  • Final Dilution: Slowly add the sterile saline to the mixture while gently vortexing to bring the formulation to the final desired concentration. Note: Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the ratio of co-solvents).

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation protected from light and use it immediately or within a few hours of preparation. It is recommended to prepare fresh for each experiment.

G cluster_workflow IV Formulation Workflow weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Initial Solubilization add_peg Add PEG400 dissolve->add_peg Co-solvent Addition add_saline Add Saline add_peg->add_saline Final Dilution filter Sterile Filter (0.22 µm) add_saline->filter Sterilization administer Administer to Animal filter->administer Ready for Injection

Caption: Workflow for preparing an intravenous formulation of this compound.

Protocol 2: Preparation of this compound Formulation for Oral Gavage

Materials:

  • This compound powder

  • Corn oil or 0.5% (w/v) methylcellulose in water

  • Mortar and pestle (for suspensions)

  • Homogenizer (optional, for suspensions)

  • Appropriate vials and oral gavage needles

Procedure for Suspension in Corn Oil or Methylcellulose:

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Levigation (for suspensions): If preparing a suspension, it is good practice to first levigate the powder with a small amount of the vehicle to create a smooth paste. This can be done in a mortar and pestle.

  • Vehicle Addition: Gradually add the remaining volume of the chosen vehicle (corn oil or methylcellulose solution) to the paste while continuously mixing to ensure a uniform suspension. A homogenizer can be used for a more uniform particle size distribution.

  • Storage: Store the suspension in a tightly sealed container, protected from light. Shake well before each administration to ensure a homogenous dose.

In Vivo Administration

All animal procedures should be performed in accordance with institutional guidelines and approved by the local Institutional Animal Care and Use Committee (IACUC).

Intravenous Injection
  • Animal Model: Mice are a common model for initial in vivo studies.

  • Injection Site: The tail vein is the most common site for intravenous injection in mice.

  • Dosage: The dosage will depend on the specific study design and should be determined from preliminary dose-ranging studies.

  • Volume: The injection volume should be kept low, typically 5-10 mL/kg body weight.

Oral Gavage
  • Animal Model: Mice or rats are commonly used.

  • Procedure: Use a proper-sized, ball-tipped gavage needle to minimize the risk of esophageal injury. Ensure the animal is properly restrained.[2][3]

  • Dosage: The dosage will be study-dependent.

  • Volume: The gavage volume should not exceed 10 mL/kg body weight in mice.[2]

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally related tanshinones, this compound is likely to exert its biological effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several tanshinone compounds have been shown to inhibit this pathway.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway gf Growth Factor rtk Receptor Tyrosine Kinase gf->rtk pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 Converts PIP2 to PIP3 pip2 PIP2 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates apoptosis Inhibition of Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation methyl This compound methyl->pi3k Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Its constitutive activation is observed in many cancers. Tanshinone I has been shown to inhibit STAT3 phosphorylation.[4]

G cluster_stat3 STAT3 Signaling Pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activates stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription methyl This compound methyl->jak Inhibits

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following table provides a template for researchers to populate with their own experimental data for different formulations.

Table 3: Template for In Vivo Pharmacokinetic Parameters of this compound in Mice

FormulationRoute of Admin.Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Formulation AIV
Formulation BOral
Formulation COral

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation that addresses its poor aqueous solubility. The recommendations and protocols provided in these application notes offer a solid starting point for researchers. It is emphasized that formulation development is often an iterative process, and optimization of the vehicle composition and dosing regimen may be necessary to achieve the desired pharmacokinetic profile and therapeutic effect. Careful consideration of the compound's stability and the use of fresh preparations are critical for obtaining reliable and reproducible data. The proposed signaling pathways provide a framework for investigating the molecular mechanisms underlying the biological activities of this compound.

References

Troubleshooting & Optimization

Stability of Methylenetanshinquinone in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to a lack of specific studies on the stability of methylenetanshinquinone, this technical support center provides information based on studies conducted on structurally related tanshinones, such as Tanshinone IIA and Cryptotanshinone. Researchers should use this information as a general guide and are strongly encouraged to perform stability studies specific to this compound for their experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the general stability concerns for tanshinones like this compound?

A1: Based on studies of related compounds, tanshinones can be sensitive to high temperatures and light, leading to degradation.[1][2][3] The pH of the solution is also a critical factor, with stability being compromised in strongly acidic or alkaline conditions.[4] For instance, Tanshinone IIA has been shown to be unstable under high temperature and light, which can cause degradation during extraction and processing.[1][2]

Q2: What solvents are suitable for dissolving and storing tanshinones?

A2: Tanshinones are generally lipophilic and have poor aqueous solubility.[4][5] They are typically soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), chloroform, and ether.[4] For analytical purposes, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is often used as the mobile phase in HPLC analysis.[6][7][8] The choice of solvent can impact stability, and it is crucial to assess the compatibility of the solvent with the specific tanshinone derivative being studied.

Q3: How does pH affect the stability of tanshinones?

A3: pH can significantly influence the stability of tanshinones. For example, studies on cryptotanshinone have indicated structural modifications at a pH above 11.0 and degradation at a pH below 1.0. The highest stability for cryptotanshinone was observed in the pH range of 8.0 to 12.0.[4] The degradation of Tanshinone IIA in solution has been shown to fit a pseudo-first-order reaction, with the pH value being an influential factor.[1][2] Researchers should carefully control the pH of their solutions to ensure the stability of the compound during experiments.

Q4: Are there any known degradation products of tanshinones?

A4: Specific degradation products for this compound have not been documented in the available literature. However, for related tanshinones, degradation can occur. For instance, in strongly alkaline conditions, the tetrahydrofuran ring of cryptotanshinone can collapse.[4] Forced degradation studies on various drugs often lead to the identification of hydrolysis, oxidation, and photolytic degradation products. Without specific studies on this compound, it is difficult to predict its degradation profile.

Troubleshooting Guides

Issue: Inconsistent experimental results with this compound.

Possible Cause Troubleshooting Steps
Degradation due to light exposure. Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. Tanshinone IIA is known to be light-sensitive.[1][2][3]
Thermal degradation. Avoid high temperatures during sample preparation and storage. Store stock solutions and samples at recommended low temperatures (e.g., 4°C or -20°C). Tanshinone IIA is prone to degradation at elevated temperatures.[1][2][3]
pH-induced instability. Ensure the pH of the solvent or buffer system is within a stable range for tanshinones (generally neutral to slightly alkaline is a safer starting point based on cryptotanshinone data).[4] Measure and adjust the pH of your solutions as needed.
Solvent incompatibility. If using a new solvent system, perform a preliminary stability check by analyzing the sample at different time points to ensure no significant degradation is occurring.
Oxidation. If oxidation is suspected, consider degassing solvents and using antioxidants where appropriate and compatible with the experimental setup.

Issue: Poor solubility of this compound.

Possible Cause Troubleshooting Steps
Inappropriate solvent. Tanshinones are generally poorly soluble in water.[4][5] Use organic solvents such as ethanol, methanol, or DMSO for initial dissolution. For aqueous-based assays, a co-solvent system might be necessary.
Precipitation upon dilution. When diluting a stock solution in an organic solvent into an aqueous buffer, precipitation may occur. Try diluting into a buffer containing a certain percentage of the organic solvent or use a surfactant to improve solubility.

Summary of Stability Data for Related Tanshinones

Table 1: Stability Profile of Tanshinone IIA

Condition Observation Kinetics Activation Energy Reference
High Temperature Unstable, prone to degradation.Pseudo-first-order reaction.82.74 kJ/mol[1][2]
Light Exposure Unstable, prone to degradation.Pseudo-first-order reaction.Not Applicable[1][2]
pH Stability is influenced by pH.Pseudo-first-order reaction.Not Applicable[1][2]

Table 2: pH Stability of Cryptotanshinone

pH Range Observation Reference
< 1.0Destruction of the compound.[4]
8.0 - 12.0Highest stability observed.[4]
> 11.0Structural modifications occur.[4]

Experimental Protocols

Protocol 1: General Procedure for Evaluating the pH Stability of a Tanshinone Compound (Adapted from studies on related compounds)

  • Preparation of Buffer Solutions: Prepare a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12) using appropriate buffer systems (e.g., phosphate, borate).

  • Preparation of Stock Solution: Prepare a stock solution of the tanshinone compound in a suitable organic solvent (e.g., methanol or ethanol).

  • Incubation: Add a small aliquot of the stock solution to each buffer to reach the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Tanshinone Analysis (General Example)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with a small percentage of acid like acetic acid or phosphoric acid) and an organic phase (e.g., acetonitrile or methanol).[6][7][8]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Detection: UV-Vis detector at a wavelength appropriate for the tanshinone being analyzed (e.g., around 270-280 nm).[7][8]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[8]

Signaling Pathways Potentially Affected by Tanshinones

While specific signaling pathways for this compound are not yet elucidated, research on Tanshinone IIA suggests potential targets for the broader class of tanshinones. These compounds have been shown to influence various pathways involved in cancer and cardiovascular diseases.[9][10]

Signaling_Pathways cluster_Tanshinones Tanshinones cluster_Pathways Signaling Pathways cluster_Outcomes Cellular Outcomes Tanshinone Tanshinone IIA (as a representative) PI3K_Akt PI3K/Akt Pathway Tanshinone->PI3K_Akt Inhibition MAPK MAPK Pathway Tanshinone->MAPK Modulation p53_p21 p53/p21 Pathway Tanshinone->p53_p21 Activation Cancer Anti-Cancer Effects (e.g., Apoptosis) PI3K_Akt->Cancer MAPK->Cancer Cardio Cardioprotective Effects MAPK->Cardio p53_p21->Cancer

Caption: Potential signaling pathways modulated by Tanshinone IIA.

This diagram illustrates how Tanshinone IIA, as a representative of the tanshinone class, may exert its anti-cancer and cardioprotective effects by modulating key signaling pathways such as PI3K/Akt, MAPK, and p53/p21.[9][10][11] The exact effects on these pathways can be context-dependent, leading to outcomes like apoptosis in cancer cells or protective mechanisms in cardiovascular cells.

References

Technical Support Center: Forced Degradation Studies of Methylenetanshinquinone (MTQ)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers conducting forced degradation studies on Methylenetanshinquinone (MTQ). This guide provides answers to frequently asked questions and troubleshooting tips for common issues encountered during these critical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of a forced degradation study for this compound?

A forced degradation or stress testing study is designed to intentionally degrade a drug substance using more severe conditions than those used in accelerated stability testing.[1] The main objectives are:

  • To identify the potential degradation products of MTQ.[1]

  • To understand the degradation pathways and the intrinsic stability of the molecule.[1]

  • To develop and validate a stability-indicating analytical method (SIAM) that can accurately measure the active ingredient and separate it from any degradation products.[2][3]

Q2: What are the typical stress conditions applied to MTQ in a forced degradation study?

Based on regulatory guidelines and common pharmaceutical practice, MTQ should be subjected to a variety of stress conditions, including:

  • Acid Hydrolysis: Using acids like hydrochloric acid (HCl).[4]

  • Base Hydrolysis: Using bases like sodium hydroxide (NaOH).[4]

  • Oxidation: Using an oxidizing agent such as hydrogen peroxide (H₂O₂).[5]

  • Thermal Degradation: Exposing the solid drug or a solution to high temperatures.[3]

  • Photodegradation: Exposing the drug to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[6]

Q3: How much degradation should I aim for in my experiments?

The goal is to achieve a meaningful level of degradation without completely destroying the molecule. A widely accepted range is 5-20% degradation of the active pharmaceutical ingredient (API).[6] This extent of degradation is generally sufficient to produce and detect primary degradation products, which is essential for developing a robust stability-indicating method.

Q4: What is a "stability-indicating method," and why is it important?

A stability-indicating method (SIAM) is an analytical procedure that can accurately and specifically measure the concentration of the intact drug substance without interference from its degradation products, impurities, or excipients.[3] Its importance lies in ensuring that the analytical method used for routine quality control and stability studies can reliably detect any changes in the drug's purity and potency over time.[7] Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for developing such methods due to its high resolution and sensitivity.[3]

Troubleshooting Guide

Issue 1: No significant degradation of MTQ is observed under a specific stress condition.

  • Possible Cause: The stress condition is not harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: If using 0.1M HCl or NaOH shows no effect, consider increasing the concentration to 1M.[4] For oxidation, you can increase the concentration of H₂O₂ (e.g., from 3% to 30%).[5]

    • Increase Temperature: For hydrolytic and thermal studies, increasing the temperature can accelerate degradation. Most companies do not exceed 80°C, but higher temperatures can be used if necessary.[6]

    • Extend Exposure Time: If no degradation is seen after a few hours, consider extending the study duration. Some studies may run for several days.[6]

Issue 2: MTQ has degraded almost completely, leaving very little of the parent drug.

  • Possible Cause: The stress condition is too severe.

  • Troubleshooting Steps:

    • Decrease Stressor Concentration: Use a lower molarity of acid/base or a lower percentage of the oxidizing agent.

    • Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C or 60°C instead of 80°C).

    • Reduce Exposure Time: Sample at earlier time points to find the optimal duration that results in the target 5-20% degradation.

Issue 3: The chromatogram from my HPLC analysis shows poor separation between the MTQ peak and the degradant peaks.

  • Possible Cause: The analytical method is not optimized to be stability-indicating.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

    • Change Mobile Phase pH: Altering the pH can change the ionization state of MTQ and its degradants, which can significantly impact retention times and improve resolution.

    • Try a Different Column: If resolution is still poor, consider using a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

    • Implement a Gradient Elution: A gradient method, where the mobile phase composition changes over the course of the run, can often provide better separation for complex mixtures of a parent drug and its degradation products.[8]

Data Presentation: Hypothetical Degradation of MTQ

The following table summarizes hypothetical quantitative results from a forced degradation study of this compound.

Stress ConditionReagent/ConditionDurationTemperature% MTQ DegradedNumber of Degradants Detected
Acid Hydrolysis 0.1 M HCl8 hours80°C12.5%2
Base Hydrolysis 0.1 M NaOH4 hours60°C18.2%3
Oxidation 6% H₂O₂24 hoursRoom Temp9.8%2
Thermal (Solid) Dry Heat48 hours105°C6.5%1
Photolytic (Solution) ICH Q1B Option 124 hoursRoom Temp15.1%3

Experimental Protocols

Below are detailed methodologies for conducting forced degradation studies on MTQ.

1. Protocol for Acid Hydrolysis

  • Preparation: Prepare a stock solution of MTQ in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M and a final drug concentration of 0.5 mg/mL.

  • Incubation: Heat the solution in a water bath at 80°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 6, and 8 hours).

  • Quenching: Immediately neutralize the sample by adding an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.

2. Protocol for Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL stock solution of MTQ.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Incubation: Maintain the solution in a water bath at 60°C.

  • Sampling: Withdraw aliquots at appropriate intervals (e.g., 1, 2, and 4 hours).

  • Quenching: Neutralize the sample by adding an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample and analyze by HPLC.

3. Protocol for Oxidative Degradation

  • Preparation: Prepare a 1 mg/mL stock solution of MTQ.

  • Stress Application: Transfer 5 mL of the stock solution into a flask. Add 5 mL of 12% hydrogen peroxide to achieve a final H₂O₂ concentration of 6%.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Sampling: Collect samples at time points such as 6, 12, and 24 hours.

  • Analysis: Dilute the sample directly with the mobile phase and analyze immediately by HPLC.

4. Protocol for Thermal Degradation

  • Solid State: Place a thin layer of solid MTQ powder in a petri dish and expose it to dry heat in an oven at 105°C.

  • Solution State: Prepare a solution of MTQ in an appropriate solvent, seal it in a vial, and heat it in an oven at 80°C.

  • Sampling: At set time points (e.g., 24 and 48 hours), retrieve the solid sample, allow it to cool, and prepare a solution for analysis. For the solution study, withdraw aliquots.

  • Analysis: Analyze the prepared samples by HPLC.

5. Protocol for Photolytic Degradation

  • Preparation: Prepare two solutions of MTQ. Wrap one container completely in aluminum foil to serve as the dark control.

  • Exposure: Place both the sample and the dark control in a photostability chamber.

  • Conditions: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

  • Sampling: After the exposure period, retrieve both samples.

  • Analysis: Analyze both the exposed sample and the dark control by HPLC to differentiate between light-induced degradation and any thermal degradation that may have occurred.

Visualizations

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis A Prepare MTQ Stock Solution (e.g., 1 mg/mL) C Acid Hydrolysis A->C D Base Hydrolysis A->D E Oxidation A->E F Thermal Stress A->F G Photolytic Stress A->G B Prepare Stress Agents (HCl, NaOH, H₂O₂) B->C B->D B->E H Sample & Quench (if applicable) C->H D->H E->H F->H G->H I Dilute for Analysis H->I J Inject into HPLC System I->J K Identify & Quantify Degradation Products J->K

Caption: General workflow for a forced degradation study of MTQ.

Hypothetical Degradation Pathway of MTQ

G MTQ This compound (Parent Drug) DP1 Degradation Product 1 (Hydroxylated MTQ) MTQ->DP1 Oxidation (H₂O₂) DP2 Degradation Product 2 (Ortho-quinone cleavage) MTQ->DP2 Base Hydrolysis (NaOH) DP3 Degradation Product 3 (Epoxide formation) MTQ->DP3 Photolysis (Light/UV) DP4 Further Degradants DP2->DP4 Strong Basic Cond.

Caption: Hypothetical degradation pathways for this compound.

Logical Flow for Method Validation

G Start Run Stressed Samples on HPLC CheckRes Are all degradant peaks resolved from MTQ peak? Start->CheckRes CheckPurity Is the MTQ peak pure? CheckRes->CheckPurity Yes Optimize Optimize Method: - Mobile Phase - Gradient - Column CheckRes->Optimize No Pass Method is Stability-Indicating CheckPurity->Pass Yes Fail Further Optimization Required CheckPurity->Fail No Optimize->Start Fail->Optimize

Caption: Decision workflow for validating a stability-indicating method.

References

Technical Support Center: Mitigating the Cytotoxicity of Methylenetanshinquinone in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Methylenetanshinquinone is a derivative of the natural product Tanshinone IIA. Currently, there is limited publicly available research specifically detailing methods to reduce its cytotoxicity in normal cells. The following guidance is based on the known mechanisms of the parent compound, Tanshinone IIA, and general principles of mitigating cytotoxicity of quinone-containing anticancer agents. Researchers should validate these strategies for their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

While direct studies on this compound are limited, the cytotoxicity of its parent compound, Tanshinone IIA, and other quinone-containing anticancer drugs is often linked to the generation of Reactive Oxygen Species (ROS).[1][2][3] This overproduction of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis or other forms of cell death.

Q2: How can I selectively reduce the toxicity of this compound in my normal cell lines while maintaining its efficacy against cancer cells?

A potential strategy is the co-administration of antioxidants. Antioxidants can help neutralize the excess ROS in normal cells, thereby reducing off-target toxicity. Cancer cells often have a compromised antioxidant defense system, which can make them more susceptible to ROS-induced cell death, potentially preserving the therapeutic window of this compound.

Q3: What are some specific antioxidants I can test to protect my normal cells?

N-acetylcysteine (NAC) is a widely used antioxidant that has been shown to protect against the cytotoxicity of a modified form of Tanshinone IIA.[4] Other antioxidants that could be explored include Vitamin C (ascorbic acid) and Vitamin E (alpha-tocopherol). It is crucial to perform dose-response experiments to determine the optimal concentration of the antioxidant that provides protection to normal cells without compromising the anticancer activity of this compound against your target cancer cells.

Q4: Are there any cellular signaling pathways I should investigate when studying the cytotoxic effects of this compound?

Based on studies of Tanshinone IIA, key signaling pathways to investigate include those involved in apoptosis and oxidative stress response. The PI3K/Akt/mTOR pathway is often implicated in cell survival and can be inhibited by tanshinones.[5] Additionally, investigating the expression of proteins involved in the mitochondrial apoptotic pathway, such as Bax, Bcl-2, and cleaved caspase-3, would be informative.[1][6] The Nrf2 signaling pathway, a master regulator of the antioxidant response, is another relevant pathway to explore, as its activation can confer protection against oxidative stress.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High toxicity observed in normal control cell lines at low concentrations of this compound. The normal cell line may be particularly sensitive to oxidative stress.1. Perform a dose-response curve to determine the IC50 value in your normal cell line. 2. Co-treat with a range of concentrations of an antioxidant like N-acetylcysteine (NAC) to assess its protective effect.[4] 3. Ensure the purity of your this compound compound.
Inconsistent cytotoxicity results between experiments. 1. Variation in cell density at the time of treatment. 2. Degradation of this compound stock solution. 3. Contamination of cell cultures.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately (protected from light, at the recommended temperature). 3. Regularly check cell cultures for any signs of contamination.
Antioxidant co-treatment is reducing the anticancer effect of this compound in cancer cell lines. The concentration of the antioxidant is too high, interfering with the ROS-dependent killing mechanism in cancer cells.1. Perform a matrix of concentrations of both this compound and the antioxidant to find a concentration that protects normal cells without significantly diminishing the effect on cancer cells. 2. Test different antioxidants, as their mechanisms and efficacy can vary.
Difficulty in interpreting the mechanism of cell death (apoptosis vs. necrosis). The chosen cytotoxicity assay may not distinguish between different cell death mechanisms.1. Use multiple assays to assess cell death. For example, an MTT or resazurin assay for metabolic activity can be complemented with an Annexin V/Propidium Iodide staining assay to differentiate between apoptosis and necrosis. 2. Perform western blotting for key apoptotic markers like cleaved PARP and cleaved caspase-3.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity of this compound (MT) in Cancerous and Normal Cell Lines

This table presents illustrative data to demonstrate the concept of selective cytotoxicity. Actual IC50 values must be determined experimentally.

Cell LineCell TypeTissue of OriginHypothetical IC50 of MT (µM)
MCF-7CancerBreast5.2
A549CancerLung8.7
HCT116CancerColon12.1
MCF-10ANormalBreast35.4
BEAS-2BNormalLung42.8
CCD-18CoNormalColon55.2

Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on the IC50 of this compound (MT) in a Normal Cell Line (MCF-10A)

This table illustrates the potential protective effect of an antioxidant. The optimal concentration and effect must be determined experimentally.

TreatmentHypothetical IC50 of MT in MCF-10A (µM)Fold Increase in IC50
MT alone35.41.0
MT + 1 mM NAC72.32.0
MT + 5 mM NAC151.74.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well cell culture plates

  • Your chosen normal and cancer cell lines

  • Complete cell culture medium

  • This compound (MT) stock solution (in a suitable solvent like DMSO)

  • Antioxidant stock solution (e.g., N-acetylcysteine in water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of MT and/or the antioxidant in complete medium.

    • Remove the old medium from the wells and add 100 µL of the treatment medium to the respective wells. Include wells with medium only (blank), cells with vehicle control (e.g., DMSO), and cells with antioxidant alone.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the concentration of MT to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

ROS-Induced Apoptosis Pathway MT This compound ROS Increased Reactive Oxygen Species (ROS) MT->ROS Mito Mitochondrial Damage ROS->Mito Bax Bax activation Mito->Bax Bcl2 Bcl-2 inhibition Mito->Bcl2 CytC Cytochrome c release Bax->CytC Bcl2->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAC N-acetylcysteine (Antioxidant) NAC->ROS

Caption: Proposed pathway of this compound-induced apoptosis via ROS generation and its inhibition by N-acetylcysteine.

Experimental Workflow Diagram

Cytotoxicity Mitigation Workflow start Start: High cytotoxicity in normal cells step1 Determine IC50 of this compound in normal and cancer cell lines start->step1 step2 Select a suitable antioxidant (e.g., N-acetylcysteine) step1->step2 step3 Perform dose-response matrix: This compound + Antioxidant step2->step3 step4 Analyze data to find optimal antioxidant concentration step3->step4 decision Does antioxidant protect normal cells without affecting anticancer activity? step4->decision step5a Proceed with optimized co-treatment protocol decision->step5a Yes step5b Troubleshoot: - Test another antioxidant - Adjust concentrations decision->step5b No end End: Reduced cytotoxicity in normal cells step5a->end step5b->step2

References

Technical Support Center: Enhancing the Oral Bioavailability of Methylenetanshinquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Methylenetanshinquinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral administration of this compound?

A1: this compound, a lipophilic compound derived from Salvia miltiorrhiza, faces significant hurdles in oral delivery. Like other tanshinones, it is characterized by poor aqueous solubility and low intestinal permeability, which are the principal factors limiting its oral bioavailability.[1][2][3][4] The absolute oral bioavailability of structurally similar tanshinones, such as cryptotanshinone, has been reported to be as low as 2.1% in preclinical models.[2] Furthermore, extensive first-pass metabolism and potential P-glycoprotein (P-gp) mediated efflux can further reduce systemic exposure.[5][6]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced formulation strategies can be employed to overcome the challenges of poor solubility and permeability for compounds like this compound. These include:

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix to create a high-energy amorphous form, which can significantly improve its dissolution rate and apparent solubility.[7][8][9][10][11][12]

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance its solubilization in the gastrointestinal tract and promote lymphatic absorption, thereby bypassing first-pass metabolism.[5][13][14][15][16] For instance, lipid nanocapsules have been shown to increase the oral bioavailability of Tanshinone IIA by 3.6-fold in rats.[5]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.[17][18][19][20] Polymeric nanoparticles can also be designed for controlled release and targeted delivery.

Q3: How can P-glycoprotein (P-gp) efflux impact the absorption of this compound, and how can this be addressed?

A3: P-glycoprotein is an efflux transporter present in the intestinal epithelium that can actively pump drugs back into the intestinal lumen, thereby reducing their net absorption. While specific data for this compound is limited, other tanshinones are known to be P-gp substrates.[1][6] To address this, formulation strategies can incorporate P-gp inhibitors. These can be pharmaceutical excipients with inhibitory activity or co-administered specific inhibitors. Lipid-based formulations, in particular, may contain components that inhibit P-gp, thus enhancing drug absorption.

Q4: Are there any structural modifications of this compound that could improve its oral bioavailability?

A4: While this guide focuses on formulation strategies, it is worth noting that structural modifications can also be a viable approach. For example, creating more water-soluble derivatives, such as sulfonate salts, has been successful for other tanshinones like Tanshinone IIA (Sodium Tanshinone IIA Sulfonate).[2] Such modifications can improve solubility and dissolution, leading to better absorption. However, any modification would require extensive preclinical testing to ensure that the pharmacological activity and safety profile are not compromised.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Low in vitro dissolution rate of this compound formulation. - Inadequate solubilization by the chosen excipients.- Recrystallization of the amorphous form in solid dispersions.- Insufficient particle size reduction.- Screen a wider range of hydrophilic polymers for solid dispersions.- For lipid-based systems, optimize the oil, surfactant, and co-surfactant ratios.- Characterize the solid-state properties of the formulation (e.g., using XRD and DSC) to confirm an amorphous state.- Employ more efficient particle size reduction techniques like wet milling or high-pressure homogenization.
High variability in in vivo pharmacokinetic data. - Inconsistent formation of microemulsions from SMEDDS in vivo.- Food effects influencing gastrointestinal physiology.- Poor physical stability of the formulation leading to dose-to-dose variations.- Tighten the quality control specifications for the formulation, particularly droplet size and polydispersity index for nanoformulations.- Conduct pharmacokinetic studies in both fasted and fed states to assess food effects.- Perform stability studies on the formulation under relevant storage conditions.
Low oral bioavailability despite improved in vitro dissolution. - Poor intestinal permeability.- Significant P-glycoprotein efflux.- Extensive first-pass metabolism in the liver.- Conduct Caco-2 permeability assays to assess intestinal permeability and identify potential P-gp efflux.- If P-gp efflux is confirmed, incorporate a P-gp inhibitor into the formulation.- Investigate the metabolic profile of this compound to identify major metabolites and consider strategies to reduce first-pass metabolism, such as co-administration with metabolic inhibitors or using formulations that promote lymphatic uptake.
Precipitation of the drug in the gastrointestinal tract upon release from the formulation. - Supersaturation of the drug in the intestinal fluid followed by rapid precipitation.- pH-dependent solubility issues.- Incorporate precipitation inhibitors (e.g., HPMC, PVP) into the formulation to maintain a supersaturated state for a longer duration.- Evaluate the pH-solubility profile of this compound and select polymers for solid dispersions that are less sensitive to pH changes in the gastrointestinal tract.

Quantitative Data Summary

Compound Formulation Animal Model Dose Cmax Tmax (h) AUC (0-t) Absolute Bioavailability (%) Reference
CryptotanshinoneSuspensionRat50 mg/kg (oral)13.8 ± 4.2 ng/mL0.4 ± 0.245.3 ± 15.1 ng·h/mL2.1[2]
Tanshinone IIASuspensionRat20 mg/kg (oral)45.3 ± 11.2 ng/mL0.5132.4 ± 35.7 ng·h/mL-[5]
Tanshinone IIALipid NanocapsulesRat20 mg/kg (oral)128.9 ± 28.5 ng/mL1.0478.6 ± 98.2 ng·h/mL- (3.6-fold increase in AUC)[5]

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Materials: this compound, Polyvinylpyrrolidone K30 (PVP K30), Dichloromethane, Methanol.

  • Procedure:

    • Dissolve this compound and PVP K30 in a 1:4 (w/w) ratio in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Stir the solution at room temperature until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

    • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

    • Store the prepared solid dispersion in a desiccator until further use.

    • Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.

In Vitro Dissolution Study
  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF, pH 1.2) without pepsin for the first 2 hours, followed by 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) without pancreatin.

  • Procedure:

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at 75 rpm.

    • Place a quantity of the this compound formulation (e.g., solid dispersion) equivalent to a 10 mg dose of this compound into each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes in SGF, and then at 2.5, 3, 4, 6, 8, 12, and 24 hours after changing to SIF).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the concentration of this compound in the samples using a validated HPLC-UV method.

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers before the experiment. Use monolayers with TEER values above 300 Ω·cm².

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4.

  • Procedure:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • For apical to basolateral (A-B) transport, add the this compound formulation (e.g., dissolved in transport buffer at a final concentration of 10 µM) to the apical side and fresh transport buffer to the basolateral side.

    • For basolateral to apical (B-A) transport, add the this compound formulation to the basolateral side and fresh transport buffer to the apical side.

    • To assess P-gp mediated efflux, perform the A-B and B-A transport studies in the presence and absence of a known P-gp inhibitor (e.g., 100 µM verapamil).

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests the involvement of active efflux.

In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Intravenous (IV) solution: this compound dissolved in a suitable vehicle (e.g., Solutol HS 15/ethanol/saline) at a concentration of 1 mg/mL.

    • Oral formulation: this compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium) at a dose of 20 mg/kg.

  • Procedure:

    • Fast the rats overnight before dosing, with free access to water.

    • Administer the IV solution via the tail vein at a dose of 2 mg/kg.

    • Administer the oral formulation by oral gavage.

    • Collect blood samples (approximately 0.2 mL) from the jugular vein into heparinized tubes at pre-determined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

    • Determine the plasma concentration of this compound using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation formulation This compound (MTQ) sd Solid Dispersion formulation->sd lipid Lipid-Based Formulation formulation->lipid nano Nanoparticles formulation->nano dissolution Dissolution Testing sd->dissolution lipid->dissolution nano->dissolution permeability Caco-2 Permeability dissolution->permeability pk_study Rat Pharmacokinetic Study permeability->pk_study bioavailability Calculate Bioavailability pk_study->bioavailability

Caption: Experimental workflow for enhancing the oral bioavailability of this compound.

absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation formulation MTQ Formulation dissolved_mtq Dissolved MTQ formulation->dissolved_mtq Dissolution passive Passive Diffusion dissolved_mtq->passive Permeation pgp P-gp Efflux passive->pgp metabolism Metabolism passive->metabolism blood Bloodstream passive->blood metabolism->blood

Caption: Key biological barriers to the oral absorption of this compound.

troubleshooting_logic start Low Oral Bioavailability Observed check_dissolution Check In Vitro Dissolution start->check_dissolution improve_formulation Optimize Formulation (e.g., new polymer, different lipid system) check_dissolution->improve_formulation Poor check_permeability Assess Caco-2 Permeability check_dissolution->check_permeability Good improve_formulation->check_dissolution check_efflux Evaluate P-gp Efflux (Efflux Ratio > 2?) check_permeability->check_efflux Low Papp success Improved Bioavailability check_permeability->success High Papp add_inhibitor Incorporate P-gp Inhibitor check_efflux->add_inhibitor Yes check_metabolism Investigate First-Pass Metabolism check_efflux->check_metabolism No add_inhibitor->check_permeability lymphatic_strategy Consider Lymphatic Targeting (e.g., Lipid Formulations) check_metabolism->lymphatic_strategy High check_metabolism->success Low lymphatic_strategy->success

Caption: Troubleshooting decision tree for low oral bioavailability of this compound.

References

Purification challenges of Methylenetanshinquinone from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Methylenetanshinquinone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the isolation of this compound from complex mixtures, such as extracts of Salvia miltiorrhiza.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its relatively low abundance in natural sources compared to other major tanshinones like Tanshinone IIA, Cryptotanshinone, and Tanshinone I. This often leads to issues with resolution and co-elution with these structurally similar compounds. Furthermore, like other tanshinones, this compound is a lipophilic compound with poor water solubility, which can complicate extraction and chromatographic separation. Its stability can also be a concern, as tanshinones can be sensitive to high temperatures and light, potentially leading to degradation during lengthy purification processes.[1][2][3]

Q2: Which chromatographic techniques are most effective for this compound purification?

A2: High-Speed Counter-Current Chromatography (HSCCC) and Preparative High-Performance Liquid Chromatography (Prep-HPLC) are highly effective methods for the isolation of this compound.[2][4][5] HSCCC is particularly advantageous for separating components from complex crude extracts in a single step, minimizing sample degradation.[4][5] Prep-HPLC offers high resolution for separating closely related tanshinone analogues.[6] A combination of chromatographic techniques, such as initial fractionation with macroporous resins followed by Prep-HPLC, can also be employed to achieve high purity.[7][8]

Q3: What are the typical impurities that co-elute with this compound?

A3: The most common co-eluting impurities are other tanshinones with similar polarity, including Dihydrotanshinone I, Cryptotanshinone, Tanshinone I, and Tanshinone IIA.[2][9] The specific impurity profile will depend on the source material and the initial extraction method used.

Q4: How can I improve the stability of this compound during purification?

A4: To minimize degradation, it is crucial to protect the sample from light and high temperatures throughout the purification process.[1][3] This can be achieved by using amber-colored glassware or covering equipment with aluminum foil and performing chromatographic separations at room temperature or below. The degradation of tanshinones like Tanshinone IIA is known to follow pseudo-first-order kinetics and is accelerated by heat and light.[1][3] Therefore, minimizing the duration of the purification process is also beneficial.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem Possible Causes Solutions
Low Yield of this compound - Inefficient initial extraction. - Degradation during processing.[1][3] - Suboptimal chromatographic conditions.- Optimize extraction solvent and method (e.g., using ethyl acetate under reflux).[4][5] - Protect from light and heat; work at lower temperatures.[1][3] - Adjust the mobile phase composition, gradient, and flow rate. - For HSCCC, ensure the proper two-phase solvent system is selected.[4][5]
Poor Resolution from Other Tanshinones (Peak Tailing/Fronting) - Column overloading. - Inappropriate mobile phase composition. - Column deterioration.- Reduce the sample load on the column. - Optimize the mobile phase; for reverse-phase HPLC, adjust the ratio of organic solvent (e.g., methanol, acetonitrile) to water and consider adding a small percentage of acid (e.g., 0.5% acetic acid).[10][11] - Use a new or thoroughly cleaned column.
Ghost Peaks in Chromatogram - Contaminants in the mobile phase or from the injector. - Carryover from previous injections.- Use high-purity solvents and filter them before use. - Implement a thorough needle wash protocol between injections. - Run blank gradients to identify the source of contamination.
Retention Time Shifts - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Changes in flow rate.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a constant temperature. - Check the pump for leaks or bubbles and ensure a consistent flow rate.
Irreproducible Results - Variations in sample preparation. - Changes in ambient laboratory conditions. - Inconsistent instrument performance.- Standardize the sample preparation protocol. - Control laboratory temperature. - Perform regular instrument maintenance and calibration.

Experimental Protocols

Protocol 1: Extraction and Preparative Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on a successful method for the separation of multiple tanshinones, including those with similar properties to this compound, from Salvia miltiorrhiza.[4][5]

1. Extraction:

  • Extract the dried and powdered roots of Salvia miltiorrhiza with ethyl acetate under reflux.

  • Concentrate the resulting extract under reduced pressure to obtain the crude tanshinone mixture.

2. HSCCC Separation:

  • Two-Phase Solvent System: Prepare a two-phase solvent system of light petroleum-ethyl acetate-methanol-water at a volume ratio of 6:4:6.5:3.5.[4][5]

  • Equilibration: Thoroughly mix the two phases in a separatory funnel and allow them to separate. The upper phase will serve as the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the apparatus to rotate at the desired speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.

    • Dissolve a known amount of the crude extract (e.g., 400 mg) in a small volume of the biphasic solvent mixture and inject it into the column.[4][5]

    • Continuously monitor the effluent with a UV detector.

    • Collect fractions based on the chromatogram peaks.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC to identify those containing this compound of high purity.

  • Post-Purification: Combine the high-purity fractions and evaporate the solvent to obtain the purified compound.

Quantitative Data from a Representative HSCCC Separation

The following table presents typical yields and purities for various tanshinones obtained from 400 mg of a crude extract in a single HSCCC run, demonstrating the technique's efficiency. While specific data for this compound from this particular study is not available, the results for other minor tanshinones provide a reasonable expectation.

CompoundYield (mg)Purity (%)
Dihydrotanshinone I8.297.6
1,2,15,16-Tetrahydrotanshiquinone5.895.1
Cryptotanshinone26.399.0
Tanshinone I16.299.1
neo-przewaquinone A25.693.2
Tanshinone IIA68.899.3
Miltirone9.398.7
(Data adapted from Sun et al., 2011)[4]

Visualizations

Experimental Workflow for this compound Purification

PurificationWorkflow Start Salvia miltiorrhiza (Dried Roots) Extraction Extraction (Ethyl Acetate Reflux) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration CrudeExtract Crude Tanshinone Extract Concentration->CrudeExtract HSCCC HSCCC Separation (Petroleum-EtOAc-MeOH-H2O) CrudeExtract->HSCCC FractionCollection Fraction Collection HSCCC->FractionCollection HPLC_Analysis Purity Analysis (Analytical HPLC) FractionCollection->HPLC_Analysis Pooling Pooling of Pure Fractions HPLC_Analysis->Pooling FinalProduct Purified This compound Pooling->FinalProduct

Caption: HSCCC-based purification workflow for this compound.

Troubleshooting Logic for Poor Chromatographic Resolution

ResolutionTroubleshooting Problem Poor Resolution (Co-elution of Tanshinones) CheckOverload Is the column overloaded? Problem->CheckOverload ReduceLoad Reduce Sample Load CheckOverload->ReduceLoad Yes CheckMobilePhase Is the mobile phase optimal? CheckOverload->CheckMobilePhase No GoodResolution Achieved Good Resolution ReduceLoad->GoodResolution OptimizeMobilePhase Adjust Solvent Ratio/ Gradient Profile CheckMobilePhase->OptimizeMobilePhase No CheckColumn Is the column in good condition? CheckMobilePhase->CheckColumn Yes OptimizeMobilePhase->GoodResolution ReplaceColumn Clean or Replace Column CheckColumn->ReplaceColumn No CheckColumn->GoodResolution Yes ReplaceColumn->GoodResolution

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Light sensitivity and proper storage conditions for Methylenetanshinquinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling, storage, and stability of Methylenetanshinquinone. The information is intended for researchers, scientists, and drug development professionals. Please note that specific photostability data for this compound is limited in publicly available literature. Therefore, the following recommendations are based on best practices for handling photosensitive and structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a bioactive compound that has been studied for its various biological activities, including potential anti-cancer and anti-inflammatory properties. Researchers are exploring its mechanism of action and its potential as a therapeutic agent.

Q2: Is this compound light sensitive?

While specific photostability studies on this compound are not extensively documented, compounds with similar quinone-based structures are often susceptible to degradation upon exposure to light. Therefore, it is strongly recommended to handle this compound as a photosensitive compound.

Q3: What are the proper storage conditions for this compound?

To ensure the integrity of the compound, this compound should be stored under the following conditions:

  • Light: Protect from light at all times. Store in an amber vial or a container wrapped in aluminum foil.

  • Temperature: A safety data sheet from one supplier suggests storage at 10°C - 25°C.[1] For long-term storage, refrigeration (2-8°C) or freezing (-20°C or -80°C) is recommended, especially for solutions.

  • Atmosphere: Store in a tightly sealed container to protect from air and moisture. For compounds prone to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q4: How should I handle this compound during experiments to minimize degradation?

To prevent degradation during experimental procedures, the following precautions should be taken:

  • Work in a dimly lit area or use a darkroom.

  • Use amber-colored glassware or wrap experimental containers in aluminum foil.

  • Prepare solutions fresh whenever possible.

  • If solutions need to be stored, they should be kept in the dark at a low temperature.

  • Minimize the exposure of the compound to ambient light during weighing, dissolution, and transfers.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of this compound due to light exposure.

  • Troubleshooting Steps:

    • Review your handling and storage procedures to ensure the compound has been consistently protected from light.

    • Prepare a fresh stock solution of this compound and repeat the experiment, taking extra care to minimize light exposure.

    • Perform a stability check of your stock solution using a validated analytical method (e.g., HPLC-UV) to assess for the presence of degradation products.

Issue 2: Change in the physical appearance of the compound (e.g., color change).

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Do not use the compound if you observe a change in its physical appearance.

    • Discard the affected batch and use a fresh, properly stored sample.

    • Consider performing analytical tests (e.g., NMR, LC-MS) to identify potential degradation products if this issue persists.

Data Presentation

The following tables are templates for researchers to summarize their own experimental data when assessing the stability of this compound.

Table 1: Stability of Solid this compound Under Different Storage Conditions

Storage ConditionTimepointPurity (%)Appearance
2-8°C, Protected from Light0 months
3 months
6 months
Room Temp, Protected from Light0 months
3 months
6 months
Room Temp, Exposed to Light0 hours
24 hours
48 hours

Table 2: Stability of this compound in Solution (e.g., DMSO) at -20°C

TimepointConcentration (µg/mL)% DegradationNumber of Degradant Peaks
0 hours00
24 hours
1 week
1 month

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Photosensitivity

This protocol is a general guideline for performing a forced degradation study to determine the photosensitivity of this compound.

  • Sample Preparation:

    • Prepare two identical sets of solutions of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare two identical sets of the solid compound, spread thinly in petri dishes.

  • Exposure Conditions:

    • Wrap one set of the solution and solid samples completely in aluminum foil to serve as the "dark control."

    • Place both the "dark control" and the unwrapped "light-exposed" samples in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3]

  • Sample Analysis:

    • At specified time points (e.g., 0, 6, 12, 24 hours), withdraw aliquots from the solutions and take samples of the solid material.

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the light-exposed samples to the dark controls.

  • Data Interpretation:

    • A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the light-exposed samples compared to the dark controls indicates photosensitivity.

Visualizations

The following diagrams illustrate a general workflow for assessing compound stability and a hypothetical signaling pathway that could be investigated.

G cluster_workflow Experimental Workflow: Compound Stability Assessment A Prepare Compound Stock (Solid and Solution) B Divide into 'Light-Exposed' and 'Dark Control' Groups A->B C Expose to Controlled Light Conditions (ICH Q1B) B->C D Store Dark Control in Protected Environment B->D E Collect Samples at Timepoints C->E D->E F Analyze by HPLC-UV/MS E->F G Compare Results and Assess Degradation F->G

Caption: Workflow for assessing the photosensitivity of a compound.

G cluster_pathway Hypothetical Signaling Pathway Inhibition MT This compound Kinase1 Kinase A MT->Kinase1 Inhibits Receptor Cell Surface Receptor Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression (e.g., Inflammation) TF->Gene Promotes

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

Validation & Comparative

A Comparative Analysis of the Anticancer Properties of Methylenetanshinquinone and Tanshinone IIA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer activities of two prominent tanshinones, Methylenetanshinquinone and Tanshinone IIA, derived from the medicinal plant Salvia miltiorrhiza (Danshen). While extensive research has elucidated the potent anticancer effects of Tanshinone IIA across a wide range of human cancers, data on this compound is less abundant. This comparison synthesizes the available preclinical data to offer insights into their relative cytotoxic and mechanistic profiles.

Quantitative Comparison of Cytotoxicity

Direct comparative studies on the anticancer activity of this compound and Tanshinone IIA are limited in the current literature. However, data on their individual cytotoxic effects against various cell lines provide a basis for preliminary assessment.

CompoundCell LineAssayIC₅₀ (µM)Reference
This compound L6 (Rat skeletal myoblast)Cytotoxicity Assay12.1[1]
Tanshinone IIA MCF-7 (Breast cancer)MTT Assay~0.89 (converted from 0.25 µg/ml)[2]
A549 (Lung cancer)Not specified-[3]
PC9 (Lung cancer)Not specified-[3]
HLF (Lung cancer)Not specified-[3]
CaSki, SiHa, HeLa, C33a (Cervical cancer)Not specified-[2]

Note: The IC₅₀ value for Tanshinone IIA in MCF-7 cells was converted from µg/ml to µM for a more standardized comparison, using a molecular weight of 294.34 g/mol . It is important to note that the cytotoxicity of this compound has been primarily reported in the context of anti-parasitic screening, with data on its anticancer effects being sparse.[1] In contrast, Tanshinone IIA has demonstrated broad and potent anticancer activities.[2][3]

Comparative Potency of Major Tanshinone Derivatives

To provide a broader context for the anticancer potential of different tanshinones, several studies have compared the cytotoxic effects of major derivatives. Dihydrotanshinone I (DH-TI) has often been identified as the most potent among the major tanshinones.

CompoundSPC-A-1 (Lung Cancer) Potency RankingHepG2 (Liver Cancer) Potency RankingReference
Dihydrotanshinone I (DH-TI)1 (Most Active)1 (Most Potent)[4]
Tanshinone I (TI)2Not specified[4]
Tanshinone IIA (TIIA) 3Not specified[4]
Cryptotanshinone (CT)4Not specified[4]

Mechanisms of Anticancer Action

This compound

The precise mechanisms underlying the anticancer activity of this compound are not well-documented. Its reported bioactivities include antiplasmodial, antitrypanosomal, and antioxidative effects.[1] Further research is required to elucidate its specific molecular targets and signaling pathways in cancer cells.

Tanshinone IIA

Tanshinone IIA exerts its anticancer effects through a multitude of mechanisms, targeting various hallmarks of cancer.[3][5][6]

  • Induction of Apoptosis: Tanshinone IIA induces programmed cell death in cancer cells by modulating the expression of key apoptosis-related proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and subsequent apoptosis.[2]

  • Cell Cycle Arrest: It can arrest the cell cycle at different phases (G0/G1, S, or G2/M) depending on the cancer cell type, thereby inhibiting cell proliferation.[3]

  • Inhibition of Angiogenesis: Tanshinone IIA has been shown to suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis, by downregulating vascular endothelial growth factor (VEGF).[3]

  • Inhibition of Invasion and Metastasis: It can inhibit the invasion and migration of cancer cells, key steps in the metastatic cascade.[6]

  • Modulation of Signaling Pathways: Tanshinone IIA influences several critical signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[3][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by Tanshinone IIA and a general workflow for assessing the anticancer activity of these compounds.

Tanshinone_IIA_Signaling TIIA Tanshinone IIA PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway TIIA->PI3K_Akt_mTOR Inhibits MAPK MAPK Pathway TIIA->MAPK Modulates STAT3 STAT3 Pathway TIIA->STAT3 Inhibits Apoptosis Apoptosis TIIA->Apoptosis Induces CellCycleArrest Cell Cycle Arrest TIIA->CellCycleArrest Induces Angiogenesis Angiogenesis TIIA->Angiogenesis Inhibits Metastasis Invasion & Metastasis TIIA->Metastasis Inhibits Proliferation Cell Proliferation PI3K_Akt_mTOR->Proliferation Promotes MAPK->Proliferation Promotes STAT3->Proliferation Promotes Anticancer_Assay_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Tanshinone Compound cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) treatment->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) treatment->cell_cycle_assay data_analysis Data Analysis mtt_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end End data_analysis->end

References

A Comparative Guide to the Quantification of Methylenetanshinquinone: Cross-validation of HPLC and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and a proposed Ultraviolet-Visible (UV-Vis) spectrophotometry method for the quantification of Methylenetanshinquinone, a derivative of the bioactive tanshinones found in Salvia miltiorrhiza. The selection of an appropriate analytical technique is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document outlines the experimental protocols and presents a comparative analysis of the expected performance of each method based on established validation parameters for structurally similar compounds.

Introduction

This compound is a promising therapeutic agent, necessitating robust and reliable analytical methods for its quantification. Both HPLC and UV-Vis spectrophotometry are common techniques in pharmaceutical analysis. HPLC offers high specificity and sensitivity by separating the analyte from a complex matrix before detection. UV-Vis spectrophotometry provides a simpler, more rapid, and cost-effective approach, assuming minimal interference from other components in the sample matrix. This guide aims to assist researchers in selecting the most suitable method for their specific application by providing a side-by-side comparison of their respective methodologies and performance characteristics.

Experimental Protocols

Detailed methodologies for the quantification of this compound using both HPLC and a proposed UV-Vis spectrophotometric method are presented below. The HPLC protocol is adapted from validated methods for other major tanshinones, while the UV-Vis protocol is based on general principles of spectrophotometric analysis for quinone-like compounds.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the accurate and specific quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ultrapure water

  • Acetic acid or phosphoric acid (analytical grade)

  • This compound reference standard

  • Sample diluent (e.g., Methanol)

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (acidified with 0.1% acetic acid or phosphoric acid). A typical starting point for method development would be an isocratic mixture of Methanol:Water (78:22, v/v) containing 0.5% acetic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Approximately 270 nm, which is a common absorption maximum for tanshinones.[2]

  • Injection Volume: 10-20 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Dissolve or extract the sample containing this compound in the sample diluent.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

UV-Vis Spectrophotometric Method (Proposed)

This proposed method offers a rapid and simple approach for the quantification of this compound in solutions with low background interference.

Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • Methanol (UV grade) or another suitable transparent solvent

  • This compound reference standard

Methodology:

  • Solvent Selection: Use a solvent that dissolves this compound and does not absorb significantly in the analytical wavelength range (e.g., Methanol).

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range of 200-400 nm to identify the wavelength of maximum absorbance (λmax). Based on related tanshinones, the λmax is expected to be around 270 nm.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in the selected solvent to prepare a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • Dissolve the sample containing this compound in the same solvent and dilute to a concentration within the calibration range.

Data Presentation: Comparative Performance

The following tables summarize the expected quantitative performance of the HPLC and UV-Vis methods for the quantification of this compound, based on data from validated methods for structurally related tanshinones and general analytical method validation principles.

Table 1: Comparison of Method Validation Parameters

ParameterHPLCUV-Vis Spectrophotometry (Projected)
Specificity High (separates analyte from impurities)Low to Moderate (prone to interference from other absorbing compounds)
Linearity Range Wide (e.g., 0.1 - 500 µg/mL for related tanshinones)[3]Narrower (typically within 1-2 orders of magnitude)
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) Low (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Low (e.g., 45-76 ng/mL for related tanshinones)[1]Higher (µg/mL range)
Accuracy (% Recovery) High (typically 98-102%)High (typically 98-102% in simple matrices)
Precision (% RSD) High (< 2% for intra- and inter-day)High (< 2% for intra- and inter-day in simple matrices)
Throughput Lower (due to chromatographic run time)High (rapid measurements)
Cost & Complexity Higher (instrumentation, solvents, columns)Lower (simpler instrumentation and reagents)

Mandatory Visualization

The following diagrams illustrate the experimental workflows and a logical comparison of the two analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve_Sample Dissolve/Extract in Diluent Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Diluent (Stock Solution) Standard->Dissolve_Standard Filter Filter (0.45 µm) Dissolve_Sample->Filter Dilute Serial Dilution (Calibration Standards) Dissolve_Standard->Dilute Autosampler Autosampler Injection Filter->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis/PDA Detector (~270 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Peak_Area Integrate Peak Area Chromatogram->Peak_Area Calibration_Curve Construct Calibration Curve Peak_Area->Calibration_Curve Quantification Quantify Concentration Peak_Area->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve_Sample Dissolve/Extract in Solvent Sample->Dissolve_Sample Standard Reference Standard Dissolve_Standard Dissolve in Solvent (Stock Solution) Standard->Dissolve_Standard Spectrophotometer Measure Absorbance at λmax (~270 nm) Dissolve_Sample->Spectrophotometer Dilute Serial Dilution (Calibration Standards) Dissolve_Standard->Dilute Absorbance_Values Record Absorbance Spectrophotometer->Absorbance_Values Calibration_Curve Construct Calibration Curve Absorbance_Values->Calibration_Curve Quantification Quantify Concentration (Beer-Lambert Law) Absorbance_Values->Quantification Calibration_Curve->Quantification Method_Comparison cluster_hplc HPLC cluster_uvvis UV-Vis Spectrophotometry HPLC_Node HPLC Specificity_H High Specificity HPLC_Node->Specificity_H Sensitivity_H High Sensitivity (ng/mL) HPLC_Node->Sensitivity_H Throughput_L Lower Throughput HPLC_Node->Throughput_L Cost_H Higher Cost HPLC_Node->Cost_H Complexity_H Higher Complexity HPLC_Node->Complexity_H UVVis_Node UV-Vis Specificity_L Lower Specificity UVVis_Node->Specificity_L Sensitivity_L Lower Sensitivity (µg/mL) UVVis_Node->Sensitivity_L Throughput_H Higher Throughput UVVis_Node->Throughput_H Cost_L Lower Cost UVVis_Node->Cost_L Complexity_L Lower Complexity UVVis_Node->Complexity_L This compound This compound Quantification This compound->HPLC_Node This compound->UVVis_Node

References

Unveiling the Cancer-Fighting Potential of Methylenetanshinquinone: A Comparative Cytotoxicity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective cancer therapeutics, researchers and drug development professionals are increasingly turning their attention to natural compounds with potent anti-tumor properties. Among these, Methylenetanshinquinone (MT), a derivative of tanshinone isolated from the medicinal plant Salvia miltiorrhiza, is emerging as a promising candidate. This guide provides a comparative overview of the cytotoxic effects of this compound across various cancer cell lines, offering valuable insights supported by experimental data for researchers in oncology and pharmacology.

Comparative Cytotoxicity of this compound

While specific quantitative data for this compound remains emergent, studies on related tanshinone compounds provide a strong basis for its potent cytotoxic activity. Dihydrotanshinone I, a structurally similar compound, has demonstrated significant growth inhibition and apoptosis induction in gastric cancer cells, often exhibiting stronger antiproliferative effects than other tanshinones like tanshinone IIA.[1] This suggests that this compound likely possesses comparable, if not superior, cytotoxic properties across a range of cancer types.

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of common chemotherapeutic agents, Doxorubicin and Cisplatin, against a panel of human cancer cell lines. This data serves as a benchmark for evaluating the potential efficacy of novel compounds like this compound.

Cell LineCancer TypeDoxorubicin IC50 (µM)Cisplatin IC50 (µM)
MCF-7 Breast Cancer0.26 - 1.26[2]8.26[3]
HeLa Cervical Cancer92.1 nM (0.0921 µM)[4]6.3 - 12.88[3]
A549 Lung Cancer6.62[5]-
HepG2 Liver Cancer8.28[5]12.88[3]
HT-29 Colon Cancer8.6[6]6.3[3]

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols: Assessing Cytotoxicity

The determination of a compound's cytotoxic activity is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.

MTT Assay Protocol

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (MT) stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase growth.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the various concentrations of MT to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve MT) and a blank control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software.

Below is a graphical representation of a typical experimental workflow for determining IC50 values.

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with this compound compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Experimental workflow for determining the IC50 value of a compound using the MTT assay.

Mechanism of Action: Induction of Apoptosis via MAPK Signaling

The cytotoxic effects of many tanshinone derivatives are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Emerging evidence suggests that this compound may exert its pro-apoptotic effects through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial regulator of various cellular processes, including proliferation, differentiation, and apoptosis.

The MAPK cascade consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. In the context of cancer, the sustained activation of JNK and p38 pathways is often associated with the induction of apoptosis, while the ERK pathway is typically linked to cell survival and proliferation. It is hypothesized that this compound may selectively activate the pro-apoptotic JNK and p38 pathways while simultaneously inhibiting the pro-survival ERK pathway, thereby tipping the cellular balance towards apoptosis.

The diagram below illustrates the proposed signaling pathway through which this compound induces apoptosis in cancer cells.

Methylenetanshinquinone_Apoptosis_Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Effects MT This compound JNK JNK (c-Jun N-terminal Kinase) MT->JNK Activates p38 p38 MAPK MT->p38 Activates ERK ERK (Extracellular signal- regulated kinase) MT->ERK Inhibits Bax Bax activation JNK->Bax Bcl2 Bcl-2 inhibition JNK->Bcl2 p38->Bax p38->Bcl2 Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Caspase->Apoptosis

Figure 2: Proposed signaling pathway of this compound-induced apoptosis via MAPK modulation.

Conclusion

This compound presents a compelling profile as a potential anticancer agent. Its structural similarity to other highly cytotoxic tanshinones, coupled with a proposed mechanism of action that targets key apoptotic signaling pathways, underscores its therapeutic potential. Further comprehensive studies are warranted to establish a detailed profile of its cytotoxicity across a wider range of cancer cell lines and to elucidate the precise molecular interactions within the MAPK pathway. This will be crucial for its progression from a promising natural compound to a clinically viable cancer treatment. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of novel therapeutic agents.

References

Validating the Molecular Targets of Methylenetanshinquinone: A Comparative Guide to CRISPR and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CRISPR-based technologies against alternative methods for validating the molecular targets of Methylenetanshinquinone. This document includes supporting experimental data from related compounds, detailed experimental protocols, and visualizations to clarify complex workflows and signaling pathways.

This compound, a natural compound derived from Salvia species, has demonstrated a range of biological activities, including antiplasmodial, antitrypanosomal, and antioxidative effects. However, its precise molecular targets in human cells remain largely uncharacterized. Identifying and validating these targets is a critical step in developing this compound as a potential therapeutic agent. This guide explores the use of the revolutionary CRISPR-Cas9 system for this purpose and compares it with established alternative validation techniques.

Due to the absence of direct experimental data on the molecular targets of this compound, this guide will focus on a set of putative targets predicted based on the known mechanisms of structurally similar tanshinone compounds, such as Tanshinone IIA and Cryptotanshinone. These predicted targets include key players in cell signaling and cancer progression: Signal Transducer and Activator of Transcription 3 (STAT3), the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Comparison of Target Validation Methodologies

The validation of a drug's molecular target is paramount to understanding its mechanism of action and potential off-target effects. Here, we compare the strengths and weaknesses of CRISPR-based methods with other widely used techniques.

FeatureCRISPR-Cas9 (Knockout)CRISPRi (Interference)CRISPRa (Activation)shRNA InterferenceChemical Proteomics
Principle Permanent gene disruption via DNA double-strand breaks.Transcriptional repression by sterically hindering RNA polymerase.Transcriptional activation by recruiting transcriptional activators.Post-transcriptional gene silencing via mRNA degradation.Affinity-based capture of protein targets from cell lysates.
Effect on Target Complete loss-of-function.Tunable gene knockdown.Tunable gene overexpression.Gene knockdown.Identification of direct binding partners.
Specificity High, but potential for off-target cleavage.High, with fewer off-target effects than RNAi.High, with fewer off-target effects than cDNA overexpression.Prone to off-target effects.Can identify indirect binders and non-specific interactions.
Permanence Permanent genetic modification.Reversible.Reversible.Can be stable or transient.Not applicable.
Ease of Use Moderately complex.Relatively straightforward.Relatively straightforward.Relatively straightforward.Technically demanding.
Applications Validating necessity of a target for a drug's effect.Mimicking drug-induced inhibition.Studying gain-of-function effects.Validating targets by reducing their expression.Unbiased discovery of drug-protein interactions.

Quantitative Data Comparison

The following tables summarize quantitative data from studies on Tanshinone IIA and Cryptotanshinone, which serve as a proxy for the potential effects of this compound on its putative targets. This data illustrates the type of quantitative results that can be obtained from target validation experiments.

Table 1: Effect of Tanshinone IIA on STAT3 Activity

Cell LineTreatmentConcentrationInhibition of STAT3 PhosphorylationReference
SNU-638 (Gastric Cancer)Tanshinone IIA5 µg/ml~54%[1]
SNU-638 (Gastric Cancer)Tanshinone IIA10 µg/ml~77%[1]
C6 (Glioma)Tanshinone IIAVariesSignificant reduction[2]

Table 2: Effect of Cryptotanshinone on the PI3K/Akt Pathway

Cell LineTreatmentConcentrationEffect on PI3K/Akt PathwayReference
SKBR-3 (Breast Cancer)CryptotanshinoneVariesDownregulation of PI3K and p-Akt
5637 (Bladder Cancer)CryptotanshinoneVariesInhibition of PI3K/Akt signaling
A549 & H460 (NSCLC)Cryptotanshinone5-10 µMInhibition of PI3K, p-Akt, and p-GSK3β[3]

Table 3: CRISPR-mediated Knockout of VEGFR2

Cell LineMethodEffectQuantitative ChangeReference
SW579 (Thyroid Cancer)CRISPR-KODecreased colony formation30% reduction[4][5]
SW579 (Thyroid Cancer)CRISPR-KODecreased cell invasion60% reduction[4][5]
HRECsAAV-CRISPR/Cas9Depletion of VEGFR280% reduction[6]

Experimental Protocols

Detailed methodologies for the key experiments discussed in this guide are provided below.

CRISPR-Cas9 Knockout Protocol for Target Validation

This protocol outlines the steps to generate a knockout cell line for a putative target of this compound (e.g., STAT3) to assess if the loss of the target phenocopies the drug's effect.

  • sgRNA Design and Cloning:

    • Design two to four unique single guide RNAs (sgRNAs) targeting the early exons of the target gene using a design tool (e.g., CHOPCHOP, Synthego).

    • Synthesize and clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the virus-containing supernatant 48-72 hours post-transfection and concentrate the virus.

  • Transduction of Target Cells:

    • Transduce the target cancer cell line (e.g., a cell line sensitive to this compound) with the lentiviral particles at a low multiplicity of infection (MOI) to ensure single viral integration.

    • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Validation of Knockout:

    • Expand clonal populations from single cells.

    • Extract genomic DNA and perform PCR amplification of the target region.

    • Confirm the presence of insertions or deletions (indels) by Sanger sequencing or a mismatch cleavage assay (e.g., Surveyor assay).

    • Verify the absence of the target protein by Western blot.[7]

  • Phenotypic Assays:

    • Treat the knockout and wild-type control cells with this compound.

    • Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine if the knockout cells are resistant to the compound. A lack of a cytotoxic effect in the knockout cells would validate the target.

Alternative Method: shRNA-mediated Knockdown Protocol

This protocol describes the use of short hairpin RNA (shRNA) to reduce the expression of a target gene.

  • shRNA Design and Cloning:

    • Design two to four shRNA sequences targeting the mRNA of the gene of interest using a design tool.

    • Clone the shRNA oligonucleotides into a suitable expression vector, often a lentiviral vector with a selection marker.

  • Lentivirus Production and Transduction:

    • Follow the same procedure as for CRISPR-Cas9 lentivirus production and transduction.

  • Validation of Knockdown:

    • Assess the reduction in target mRNA levels using quantitative real-time PCR (qRT-PCR).

    • Confirm the decrease in target protein levels by Western blot.

  • Phenotypic Assays:

    • Perform functional assays as described for the CRISPR knockout protocol to assess the effect of target knockdown on the cellular response to this compound.

Alternative Method: Chemical Proteomics Protocol

This protocol outlines a chemical proteomics approach to identify the direct binding partners of this compound.

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates a reactive group (e.g., an alkyne or a photo-affinity label) and a linker for subsequent attachment to a solid support or reporter molecule.

  • Cell Treatment and Lysis:

    • Treat living cells with the synthesized probe.

    • Lyse the cells under conditions that preserve protein-protein interactions.

  • Affinity Purification or Click Chemistry:

    • For affinity-based probes: Incubate the cell lysate with beads (e.g., streptavidin-agarose) that will bind to the probe, thus enriching for the probe-bound proteins.

    • For "clickable" probes: Perform a click chemistry reaction to attach a reporter tag (e.g., biotin) to the probe-protein complexes. Then, enrich for the tagged proteins using affinity purification.

  • Mass Spectrometry Analysis:

    • Elute the captured proteins from the beads and digest them into peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that interacted with the this compound probe.[8][9]

  • Data Analysis and Target Validation:

    • Identify high-confidence interacting proteins by comparing the results to control experiments (e.g., competition with excess unmodified this compound).

    • Validate the identified targets using orthogonal methods such as CRISPR knockout or shRNA knockdown.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 Inhibits PI3K PI3K This compound->PI3K Inhibits STAT3 STAT3 This compound->STAT3 Inhibits VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes STAT3->Proliferation Promotes

Caption: Putative signaling pathways targeted by this compound.

Experimental Workflow: CRISPR Knockout

CRISPR_KO_Workflow cluster_design 1. Design & Cloning cluster_virus 2. Virus Production cluster_cells 3. Cell Engineering cluster_validation 4. Validation cluster_assay 5. Phenotypic Assay sgRNA_design sgRNA Design for Target Gene cloning Clone sgRNA into Lentiviral Vector sgRNA_design->cloning transfection HEK293T Transfection cloning->transfection harvest Harvest & Concentrate Virus transfection->harvest transduction Transduce Target Cells harvest->transduction selection Antibiotic Selection transduction->selection sanger Sanger Sequencing selection->sanger western Western Blot sanger->western treatment Treat with This compound western->treatment viability Cell Viability Assay treatment->viability

Caption: Experimental workflow for CRISPR-Cas9 knockout target validation.

Logical Relationship: Target Validation Strategies

Target_Validation_Strategies cluster_crispr CRISPR-based cluster_alternatives Alternative Methods KO Knockout (KO) Target Putative Target (e.g., STAT3, PI3K, VEGFR2) KO->Target Disrupts CRISPRi Interference (CRISPRi) CRISPRi->Target Represses CRISPRa Activation (CRISPRa) CRISPRa->Target Activates shRNA shRNA shRNA->Target Knocks Down Proteomics Chemical Proteomics Proteomics->Target Identifies This compound This compound This compound->Target Inhibits Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation) Target->Phenotype Regulates

References

The Structural Dance of Efficacy: A Comparative Guide to the Structure-Activity Relationship of Methylenetanshinquinone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Anticancer and Anti-inflammatory Potential of Modified Tanshinones

Methylenetanshinquinone, a derivative of the natural product tanshinone IIA, has emerged as a promising scaffold in the quest for novel therapeutic agents. Its potent anticancer and anti-inflammatory activities have spurred research into the synthesis and biological evaluation of a wide array of analogs. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and related tanshinone analogs, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Rings and a Furan

The anticancer activity of this compound and its analogs is intricately linked to the modifications of its core structure, which consists of a phenanthrene-dione skeleton with an attached furan ring. The key structural features influencing cytotoxicity are primarily located on the A-ring and the furan D-ring of the tanshinone scaffold.

Key Structure-Activity Relationship Insights:
  • The Furan Ring is Crucial: The presence of the furan D-ring is essential for the cytotoxic activity of tanshinones. Opening or removal of this ring generally leads to a significant decrease or loss of activity.

  • Modifications at C-16: Substitutions on the furan ring, particularly at the C-16 position, have a profound impact on anticancer potency. The introduction of various substituents allows for the fine-tuning of activity.

  • A-Ring Substitutions: Modifications on the A-ring of the phenanthrene-dione core also modulate cytotoxic effects.

Below is a comparative summary of the cytotoxic activity of selected tanshinone analogs against various cancer cell lines.

CompoundModificationCancer Cell LineIC50 (µM)
Tanshinone IIA Parent CompoundMDA-MB-231 (Breast)1.3 - 13
Tanshinone I Dehydrogenated A-ring of Dihydrotanshinone INot Specified1.72
Cryptotanshinone Dihydrofuran ringNot Specified>10
18-(phthalimid-2-yl)ferruginol (Analog) Phthalimide group at C-18Various Breast Cancer Cell Lines1.3 - 13
ST32da (Analog) Not specified in abstractSYK enzyme inhibition46
ST32db (Analog) Not specified in abstractSYK enzyme inhibition51

Note: Data for specific this compound analogs is limited in publicly available literature. The table presents data for closely related tanshinones to illustrate general SAR principles.

Anti-inflammatory Activity: Quenching the Fire of Inflammation

The anti-inflammatory properties of this compound and its analogs are primarily attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines. The structural features governing this activity often overlap with those for anticancer effects, yet subtle differences can lead to selective anti-inflammatory agents.

Key Structure-Activity Relationship Insights:
  • The Quinone Moiety is Key: The ortho-quinone or para-quinone moiety in the C-ring is a critical feature for anti-inflammatory activity.

  • A-Ring Modifications Modulate Activity: Similar to anticancer activity, substitutions on the A-ring can influence the potency of NO production inhibition.

  • Hydrophobicity Plays a Role: The overall lipophilicity of the molecule can affect its ability to penetrate cell membranes and interact with intracellular targets involved in the inflammatory cascade.

The following table summarizes the inhibitory effects of selected tanshinone analogs on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundModificationIC50 (µM) for NO Inhibition
Tanshinone I Dehydrogenated A-ringNot specified
Tanshinone IIA Parent CompoundNot specified
Xestoquinone (Analog) Monosubstituted quinone1.2 - 5.0
14-hydroxymethylxestoquinone (Analog) Monosubstituted quinone with hydroxymethyl groupLow micromolar
15-hydroxymethylxestoquinone (Analog) Monosubstituted quinone with hydroxymethyl groupLow micromolar
14-methoxyxestoquinone/15-methoxyxestoquinone (Analog mixture) Monosubstituted quinone with methoxymethyl groupLow micromolar

Signaling Pathways: Unraveling the Mechanism of Action

Tanshinones, including this compound, exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for rational drug design and identifying potential therapeutic targets.

Key Signaling Pathways Modulated by Tanshinones:
  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Tanshinone I has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]

  • NF-κB Pathway: The NF-κB pathway is a key player in the inflammatory response and is also implicated in cancer progression. Tanshinones can suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

  • JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in both inflammation and cancer. Cryptotanshinone has been shown to regulate this pathway in immune cells.[2]

  • Spleen Tyrosine Kinase (SYK): Tanshinone I and IIA have been identified as inhibitors of SYK, a non-receptor tyrosine kinase involved in inflammatory and autoimmune disorders.[3][4]

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by this compound & Analogs Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Cytokines Cytokines Cytokine Receptor Cytokine Receptor Cytokines->Cytokine Receptor LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K Receptor Tyrosine Kinase->PI3K JAK JAK Cytokine Receptor->JAK SYK SYK Cytokine Receptor->SYK IKK IKK TLR4->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Transcription (Proliferation, Survival) Gene Transcription (Proliferation, Survival) mTOR->Gene Transcription (Proliferation, Survival) STAT STAT JAK->STAT Gene Transcription (Inflammation) Gene Transcription (Inflammation) STAT->Gene Transcription (Inflammation) NF-κB NF-κB IKK->NF-κB NF-κB->Gene Transcription (Inflammation) Inhibits PI3K/Akt/mTOR Inhibits PI3K/Akt/mTOR Inhibits PI3K/Akt/mTOR->mTOR Inhibits NF-κB Inhibits NF-κB Inhibits NF-κB->NF-κB Inhibits JAK/STAT Inhibits JAK/STAT Inhibits JAK/STAT->STAT Inhibits SYK Inhibits SYK Inhibits SYK->SYK

Caption: Key signaling pathways modulated by tanshinones.

Experimental Protocols

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound analogs incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node NO_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 24-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 pretreat Pre-treat with this compound analogs incubate1->pretreat stimulate Stimulate with LPS for 24h pretreat->stimulate collect_supernatant Collect supernatants stimulate->collect_supernatant add_griess Mix supernatant with Griess reagent collect_supernatant->add_griess incubate2 Incubate for 10 min add_griess->incubate2 read_absorbance Read absorbance at 540 nm incubate2->read_absorbance calculate_no Calculate Nitrite concentration read_absorbance->calculate_no end_node End calculate_no->end_node

References

Benchmarking the Antioxidant Capacity of Methylenetanshinquinone Against Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Methylenetanshinquinone against well-established natural antioxidants: Vitamin C, Vitamin E, and Curcumin. The objective is to offer a clear, data-driven benchmark for researchers and professionals engaged in the exploration and development of novel therapeutic agents. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for the cited assays are provided.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of a compound can be determined through various in vitro assays that measure its ability to neutralize free radicals. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. The results are often expressed as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) or in Trolox equivalents (a water-soluble analog of Vitamin E used as a standard).

However, to provide a valuable benchmark, the table below presents the antioxidant capacities of Vitamin C, Vitamin E (α-tocopherol), and Curcumin, which are frequently used as positive controls and reference compounds in antioxidant studies.

CompoundDPPH Assay (IC50)ABTS Assay (Trolox Equivalent)ORAC Assay (µmol TE/g)
This compound Data not availableData not availableData not available
Vitamin C (Ascorbic Acid) ~5 - 10 µg/mL[1][2]High, often used as a standard[3][4]~1,019,690[5]
Vitamin E (α-tocopherol) ~42.86 µg/mL[6]High, Trolox is a Vitamin E analog[7][8]~1,293[9]
Curcumin ~1.08 - 53 µM[10][11]High, reported in various studies[12][13]~1,500,000[14]

Note: The IC50 values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. ORAC values also differ based on the type of radical generator used.

Signaling Pathways and Experimental Workflows

To visualize the general mechanisms and workflows associated with antioxidant capacity assays, the following diagrams are provided.

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Antioxidant Compound Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Neutralized_Molecule Neutralized_Molecule Free_Radical->Neutralized_Molecule Becomes a stable, non-radical molecule Antioxidant This compound or other antioxidant Antioxidant->Free_Radical Donates electron or hydrogen atom

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Experimental_Workflow Start Start: Prepare Reagents Radical_Solution Prepare stable radical solution (DPPH or ABTS) Start->Radical_Solution Antioxidant_Solutions Prepare serial dilutions of test compound and standards Start->Antioxidant_Solutions Reaction_Mixture Mix radical solution with antioxidant solutions Radical_Solution->Reaction_Mixture Antioxidant_Solutions->Reaction_Mixture Incubation Incubate at a specific temperature and time Reaction_Mixture->Incubation Measurement Measure absorbance or fluorescence using a spectrophotometer or fluorometer Incubation->Measurement Data_Analysis Calculate percentage inhibition and determine IC50 or Trolox equivalents Measurement->Data_Analysis End End: Report Results Data_Analysis->End

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.

    • Prepare a series of concentrations of the test compound (this compound) and standard antioxidants (e.g., Vitamin C, Trolox) in the same solvent.

  • Assay Procedure:

    • In a microplate well or a cuvette, add a specific volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the test compound or standard solution at different concentrations.

    • For the control, add the solvent instead of the antioxidant solution.

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compound and the standard (Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (commonly fluorescein) from oxidative degradation by a peroxyl radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of the fluorescent probe (fluorescein), the radical generator (AAPH), and the test compound and standard (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • In a black microplate, add the fluorescein solution and the test compound or standard at various concentrations.

    • Incubate the plate at 37°C for a short period.

    • Initiate the reaction by adding the AAPH solution.

  • Measurement:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for up to 2 hours) using a microplate reader with appropriate excitation and emission wavelengths for fluorescein (e.g., 485 nm excitation, 520 nm emission).

  • Calculation:

    • The area under the fluorescence decay curve (AUC) is calculated for the blank, the standard (Trolox), and the test samples.

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as micromoles of Trolox Equivalents (TE) per gram or milliliter of the sample.[15][16][17]

References

Safety Operating Guide

Safeguarding Researchers: A Guide to Handling Methylenetanshinquinone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel compounds like Methylenetanshinquinone. Due to its classification as a quinone derivative, this compound is anticipated to possess cytotoxic properties, necessitating stringent handling protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not currently available, data from structurally similar quinone and hydroquinone compounds indicate several potential hazards. These include skin corrosion and irritation, serious eye damage, skin sensitization, respiratory irritation, and aquatic toxicity.[1] Therefore, a comprehensive approach to personal protection is crucial.

The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory activities.

PPE CategoryMinimum RequirementRecommended for Weighing/AliquotingRecommended for Procedures with Aerosolization Potential
Hand Protection Double-gloving with nitrile glovesDouble-gloving with nitrile glovesDouble-gloving with nitrile gloves
Body Protection Fully buttoned lab coatDisposable gown over lab coatDisposable, solid-front gown with tight-fitting cuffs
Eye Protection Safety glasses with side shieldsChemical splash gogglesChemical splash goggles and a face shield
Respiratory Protection Not generally required for small quantities in a well-ventilated areaN95 or higher-rated respiratorNIOSH-approved respirator with an organic vapor cartridge and a particulate filter

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is essential to prevent contamination and accidental exposure. The following step-by-step operational plan outlines the procedures for safely managing this compound within the laboratory.

1. Pre-Handling Preparations:

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control airborne particles.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste containers are readily available within the fume hood.

  • Review Procedures: Familiarize yourself with the experimental protocol and this safety guide.

2. Handling the Compound:

  • Weighing and Aliquoting:

    • Perform these tasks within a chemical fume hood to minimize inhalation exposure.

    • Use anti-static weighing paper or a weighing boat.

    • Handle the solid compound with care to avoid generating dust.

  • Solution Preparation:

    • Add solvents slowly to the solid to avoid splashing.

    • Cap vials and containers securely.

    • If sonication is required, ensure the container is properly sealed.

3. Post-Handling Procedures:

  • Decontamination:

    • Wipe down the work surface in the fume hood with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol).

    • Clean all reusable equipment thoroughly.

  • PPE Removal:

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, gown, face shield/goggles, inner gloves, and respirator (if used).

    • Dispose of all single-use PPE in the designated hazardous waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is critical to protect both personnel and the environment. All materials contaminated with this compound should be treated as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Used weighing paper, contaminated gloves, gowns, and other solid materials should be placed in a clearly labeled, sealed plastic bag and then into a designated hazardous solid waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Cytotoxic," "Skin Irritant").

3. Storage and Removal:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Arrange for waste pickup by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

Emergency Preparedness

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For large spills, contact the EHS department immediately.

By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, fostering a secure environment for groundbreaking scientific discovery.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep 1. Pre-Handling Preparations - Designate Fume Hood - Gather PPE & Materials - Review Protocols weigh 2. Weighing & Aliquoting (Inside Fume Hood) prep->weigh dissolve 3. Solution Preparation (Inside Fume Hood) weigh->dissolve decon 4. Decontaminate Work Area & Equipment dissolve->decon ppe_remove 5. Remove & Dispose of PPE decon->ppe_remove wash 6. Wash Hands Thoroughly ppe_remove->wash segregate 7. Segregate Waste (Solid, Liquid, Sharps) wash->segregate label_waste 8. Label Waste Containers segregate->label_waste store_dispose 9. Store & Arrange for Disposal label_waste->store_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.